Swertianin
Description
Properties
IUPAC Name |
1,2,8-trihydroxy-6-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-19-6-4-8(16)11-10(5-6)20-9-3-2-7(15)13(17)12(9)14(11)18/h2-5,15-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBVOZGRVBXANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174998 | |
| Record name | Gentiakochianin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20882-75-1 | |
| Record name | Swertianin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20882-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentiakochianin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020882751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20882-75-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gentiakochianin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SWERTIANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/890WXQ4KC0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Isolation and Discovery of Swertianin from Swertia Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swertianin, a tetraoxygenated xanthone first identified in Swertia species, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anti-tumor properties. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details experimental protocols for its extraction and characterization, presents quantitative data on its occurrence, and elucidates its known mechanisms of action through signaling pathway diagrams. This document serves as an in-depth resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this promising natural compound.
Introduction and Discovery
This compound (1,2,8-trihydroxy-6-methoxy-9H-xanthen-9-one) is a naturally occurring xanthone that contributes to the medicinal properties of plants in the Swertia genus (family Gentianaceae). The initial discovery and characterization of a range of tetra- and pentaoxygenated xanthones from Swertia angustifolia were reported by Ghosal et al. in 1978.[1] This foundational work paved the way for further investigation into the chemical constituents of Swertia species and the biological activities of compounds like this compound. These plants have a long history of use in traditional medicine systems for treating various ailments, and modern phytochemical research continues to validate these uses by identifying the active compounds responsible for their therapeutic effects.
Quantitative Analysis of this compound in Swertia Species
The concentration of this compound can vary significantly among different Swertia species and even within different tissues of the same plant. While comprehensive quantitative data across all Swertia species is not extensively available, some studies have quantified this compound in specific contexts. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the primary analytical techniques for the quantification of this compound.
| Plant Material | Species | Compound | Method | Yield/Content | Reference |
| Hairy Root Cultures | Swertia chirayita | This compound | HPLC | 0.0195 ± 0.007 mg/g DW | (Mahendran et al., 2022) |
| Whole Plant | Swertia chirayita | Swertiamarin | HPTLC | 16.7-84.7 mg/g | (Anjum et al., 2014) |
| Whole Plant | Swertia dilatata | Swertiamarin | TLC | 0.16 ± 0.01 mg/g DW | [2] |
| Whole Plant | Swertia angustifolia | Swertiamarin | TLC | 0.15 ± 0.008 mg/g DW | [2] |
| Whole Plant | Swertia chirayita | Swertiamarin | TLC | 0.13 ± 0.008 mg/g DW | [2] |
| Whole Plant | Swertia paniculata | Swertiamarin | TLC | 0.08 ± 0.001 mg/g DW | [2] |
Note: Data for Swertiamarin is included for comparative purposes, as it is a major and more frequently quantified component of Swertia species.
Experimental Protocols: Isolation and Purification of this compound
The isolation of this compound from Swertia species involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocols are synthesized from established methods for xanthone isolation from plant materials.
Extraction
An activity-guided isolation process has identified an acetone-water mixture as an effective solvent for extracting xanthones, including this compound, from Swertia chirayita.[3]
-
Plant Material Preparation: Air-dried and coarsely powdered whole plant material of a Swertia species is used as the starting material.
-
Solvent Extraction:
-
Macerate the powdered plant material in an 80:20 mixture of acetone and water at room temperature for 24-48 hours with occasional stirring.
-
Filter the extract through cheesecloth or Whatman No. 1 filter paper.
-
Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Fractionation and Column Chromatography
The crude extract is a complex mixture of various phytochemicals. Column chromatography is a crucial step for the separation of xanthones from other constituents.
-
Adsorbent: Silica gel (60-120 mesh) is commonly used as the stationary phase for column chromatography.
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Adsorb the crude extract onto a small amount of silica gel to create a dry powder.
-
Carefully load the powdered extract onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A typical gradient system would be n-hexane -> n-hexane:ethyl acetate -> ethyl acetate -> ethyl acetate:methanol.
-
Collect fractions of the eluate and monitor them using thin-layer chromatography (TLC) to identify fractions containing xanthones. Fractions with similar TLC profiles are pooled together.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC is the method of choice. This technique allows for fine separation of closely related xanthones.
-
Column: A C18 reversed-phase column is typically used for the separation of xanthones.
-
Mobile Phase: A gradient of methanol and water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape, is a common mobile phase.[4]
-
Procedure:
-
Dissolve the enriched xanthone fraction from column chromatography in a suitable solvent (e.g., methanol).
-
Inject the sample into the preparative HPLC system.
-
Run a gradient elution program, for example, starting with a lower concentration of methanol and gradually increasing it.
-
Monitor the eluate using a UV detector at a wavelength suitable for xanthones (typically around 254 nm and 320 nm).
-
Collect the peak corresponding to this compound using a fraction collector.
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
-
Structure Elucidation
The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the characteristic absorption maxima of the xanthone chromophore.
Signaling Pathways and Mechanism of Action
Recent studies have begun to unravel the molecular mechanisms underlying the pharmacological effects of this compound, particularly in the context of cancer and metabolic diseases.
Anti-Tumor Activity via STING Pathway Activation
This compound has been shown to exhibit anti-tumor effects by modulating the tumor microenvironment. It promotes the polarization of macrophages towards the anti-tumor M1 phenotype through the activation of the STING (Stimulator of Interferon Genes) signaling pathway.[5]
Caption: this compound promotes M1 macrophage polarization via the STING-NF-κB pathway.
Therapeutic Effect on MASLD via PPARG Activation
This compound has demonstrated therapeutic potential in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD). It alleviates liver inflammation and fat deposition by activating Peroxisome Proliferator-Activated Receptor Gamma (PPARG), which in turn inhibits the polarization of pro-inflammatory M1 macrophages.[6][7]
Caption: this compound activates PPARG, inhibiting M1 macrophage polarization and ameliorating MASLD.
Conclusion
This compound stands out as a xanthone with significant therapeutic promise. This guide has provided a detailed overview of its discovery, methods for its isolation and purification from Swertia species, and insights into its molecular mechanisms of action. The provided experimental protocols offer a solid foundation for researchers to isolate this compound for further investigation. The elucidation of its role in modulating the STING and PPARG signaling pathways opens new avenues for the development of novel therapeutics for cancer and metabolic diseases. Further research is warranted to fully explore the pharmacological potential of this valuable natural product.
References
- 1. Chemical constituents of gentianaceae XXIII: tetraoxygenated and pentaoxygenated xanthones and xanthone O-glucosides of Swertia angustifolia Buch.-Ham - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Qualitative and quantitative analysis of Swertia herbs by high performance liquid chromatography-diode array detector-mass spectrometry (HPLC-DAD-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Promotes Anti-Tumor activity by facilitating Macrophage M1 polarization via STING signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Suppresses M1 Macrophage Polarization and Inflammation in Metabolic Dysfunction-Associated Fatty Liver Disease via PPARG Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Pharmacological Profile of Swertianin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Swertianin, a naturally occurring xanthone found in various species of the Swertia genus, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, with a focus on its anti-inflammatory, hepatoprotective, and anti-tumor activities. This document details the molecular mechanisms of action, summarizes available quantitative data, and provides detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction
This compound is a xanthone derivative that has been isolated from several medicinal plants of the Swertia genus, which have a long history of use in traditional medicine.[1] Its chemical structure, 1,2,8-trihydroxy-6-methoxy-9H-xanthen-9-one, endows it with a range of biological activities.[1] Preclinical studies have highlighted its potential as an antioxidant, anti-inflammatory, hepatoprotective, and anti-tumor agent.[2][3][4] This guide aims to consolidate the existing scientific literature on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.
Pharmacological Activities
Anti-inflammatory and Immunomodulatory Activity
This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of macrophage polarization.[2] Macrophages, key players in the inflammatory process, can exist in a pro-inflammatory M1 state or an anti-inflammatory M2 state. This compound has been shown to suppress the M1 phenotype and promote the M2 phenotype.[2]
Mechanism of Action: PPARγ Activation
The anti-inflammatory effects of this compound are mediated, at least in part, through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARG).[2] PPARG is a nuclear receptor that plays a critical role in regulating inflammation and lipid metabolism.[2] Upon activation by a ligand such as this compound, PPARG forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on the DNA. This binding event regulates the transcription of target genes, leading to the inhibition of pro-inflammatory gene expression and the promotion of an anti-inflammatory state.[2]
Signaling Pathway: this compound-mediated PPARγ Activation and M1 Macrophage Suppression
Caption: this compound activates PPARγ, leading to the suppression of pro-inflammatory M1 macrophage gene expression.
Hepatoprotective Activity
This compound has shown promise in protecting the liver from damage, particularly in the context of metabolic dysfunction-associated fatty liver disease (MASLD).[2] Its hepatoprotective effects are closely linked to its anti-inflammatory and lipid-modulating properties.
In a mouse model of MASLD, treatment with this compound resulted in a significant reduction in hepatic lipid deposition and an improvement in overall liver pathology.[2] This was evidenced by a decrease in hepatocellular fat degeneration and a reduction in the number and size of lipid droplets in hepatocytes.[2]
Quantitative Data on Hepatoprotective Effects of this compound
| Parameter | Model | Treatment Group | Control Group | Outcome | Reference |
| Hepatic Lipid Deposition | High-Fat Diet-Induced MASLD in Mice | This compound | High-Fat Diet | Significant reduction in lipid deposition | [2] |
| Hepatocellular Fat Degeneration | High-Fat Diet-Induced MASLD in Mice | This compound | High-Fat Diet | Significant reduction in vacuolation of lipid droplets | [2] |
| Intracellular Triglycerides (TG) in Macrophages | PMA-induced THP-1 macrophages | 10 µM this compound | PMA-induced | Significant decrease | [2] |
| Intracellular Total Cholesterol (TC) in Macrophages | PMA-induced THP-1 macrophages | 10 µM this compound | PMA-induced | Significant decrease | [2] |
Anti-Tumor Activity
Recent studies have unveiled the anti-tumor potential of this compound, which appears to be mediated by its ability to modulate the tumor microenvironment.[4] Specifically, this compound promotes the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype, which is associated with anti-tumor activity.[4]
Mechanism of Action: STING-NF-κB Signaling Pathway
The anti-tumor effects of this compound are linked to the activation of the Stimulator of Interferon Genes (STING) signaling pathway.[4] STING is a crucial component of the innate immune system that detects cytosolic DNA. Activation of STING leads to the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor NF-κB.[5] Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines and other genes that promote an anti-tumor immune response, including the polarization of macrophages to the M1 phenotype.[4][5]
Signaling Pathway: this compound-mediated STING-NF-κB Activation in Macrophages
Caption: this compound activates the STING-NF-κB pathway, promoting M1 macrophage polarization and anti-tumor activity.
Antioxidant and Anti-proliferative Activities
Xanthones, the class of compounds to which this compound belongs, are known for their antioxidant properties.[3] While specific quantitative data for this compound is limited, studies on extracts from Swertia species containing this compound have demonstrated significant free radical scavenging activity.[3]
Similarly, anti-proliferative activity has been observed with crude extracts of Swertia chirayita against various cancer cell lines, including breast (MCF-7), colon (CACO-2), and neuroblastoma (KELLY) cells.[6] However, the specific contribution of this compound to this activity requires further investigation with the pure compound.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Macrophage Polarization
This protocol describes the methodology to assess the effect of this compound on macrophage polarization in vitro.
Experimental Workflow: In Vitro Macrophage Polarization Assay
Caption: Workflow for assessing this compound's effect on macrophage polarization and inflammation.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
CCK-8 cell viability assay kit
-
ELISA kits for TNF-α, IL-6, IL-10, and TGF-β
-
Reagents for Western blotting and RT-qPCR
-
Oil Red O staining solution
Procedure:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. Seed the cells in appropriate culture plates and differentiate them into macrophages by treating with 100 ng/mL PMA for 48 hours.[2]
-
Cytotoxicity Assay: Determine the non-toxic concentration of this compound on THP-1 cells using a CCK-8 assay.[7]
-
Treatment: Treat the differentiated macrophages with a non-toxic concentration of this compound (e.g., 10 µM) for 24 hours.[2]
-
Analysis of Inflammatory Markers:
-
Lipid Accumulation: Stain the cells with Oil Red O to visualize and quantify intracellular lipid droplets.[2]
In Vivo Hepatoprotective Assay: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
This protocol provides a general framework for evaluating the hepatoprotective effects of this compound in a rodent model of CCl₄-induced liver injury.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Carbon tetrachloride (CCl₄)
-
Olive oil (or other suitable vehicle)
-
This compound
-
Biochemical assay kits for ALT, AST, ALP, and bilirubin
-
Materials for histopathological analysis (formalin, paraffin, H&E stain)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Divide the animals into groups: Normal Control, CCl₄ Control, this compound treatment groups (various doses), and a positive control (e.g., Silymarin).[8][9]
-
Induction of Hepatotoxicity: Administer a mixture of CCl₄ and olive oil (e.g., 1:1 v/v) to the CCl₄ control and treatment groups, typically via intraperitoneal injection, twice a week for a specified period (e.g., 8 weeks).[8] The Normal Control group receives the vehicle only.
-
Treatment: Administer this compound orally to the treatment groups daily for the duration of the study.[8]
-
Sample Collection: At the end of the experimental period, collect blood samples for biochemical analysis and euthanize the animals to collect liver tissue.[8]
-
Biochemical Analysis: Measure the serum levels of liver enzymes (ALT, AST, ALP) and bilirubin.[10]
-
Histopathological Examination: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate liver morphology and signs of damage.[11]
Conclusion and Future Directions
This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, liver disease, and cancer highlights its therapeutic potential. The activation of PPARγ and the STING-NF-κB pathway are significant findings that provide a strong basis for its anti-inflammatory and anti-tumor effects, respectively.
Future research should focus on obtaining more robust quantitative data for this compound, including IC₅₀ values for its various biological activities. Further elucidation of its pharmacokinetic and pharmacodynamic properties is also crucial for its development as a therapeutic agent. Clinical trials will be the ultimate step to validate the preclinical findings and establish the safety and efficacy of this compound in humans. This technical guide serves as a foundational resource to support and guide these future research endeavors.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Activity-guided isolation of antioxidant xanthones from Swertia chirayita (Roxb.) H. Karsten (Gentianaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Promotes Anti-Tumor activity by facilitating Macrophage M1 polarization via STING signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorin e6-Induced Photodynamic Effect Polarizes the Macrophage Into an M1 Phenotype Through Oxidative DNA Damage and Activation of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecronicon.net [ecronicon.net]
- 7. This compound Suppresses M1 Macrophage Polarization and Inflammation in Metabolic Dysfunction-Associated Fatty Liver Disease via PPARG Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Antihepatotoxic activity of Swertia chirata on carbon tetrachloride induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Swertianin's Mechanism of Action in Cellular Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swertianin, a naturally occurring xanthone, has demonstrated significant pharmacological potential, primarily through its potent anti-inflammatory, antioxidant, and anti-tumor activities. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic effects, with a focus on its modulation of key cellular signaling pathways. This document details this compound's dual role in macrophage polarization via the STING-NF-κB and PPARγ pathways and explores its potential influence on the PI3K/Akt, MAPK, and Nrf2 signaling cascades. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the intricate signaling networks influenced by this compound.
Introduction
This compound is a xanthone compound isolated from plants of the Swertia genus. It is recognized for a variety of biological activities, including antioxidant and anti-inflammatory effects. Recent research has begun to elucidate the specific cellular and molecular pathways through which this compound exerts its effects, revealing a complex interplay with key signaling networks that regulate inflammation, immune response, and cellular homeostasis. Understanding these mechanisms is crucial for the development of this compound as a potential therapeutic agent.
Modulation of Macrophage Polarization
A central aspect of this compound's mechanism of action is its ability to modulate macrophage polarization, a critical process in inflammation, immunity, and tissue homeostasis. Macrophages can exist in a spectrum of activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. This compound has been shown to influence this balance through distinct signaling pathways.
Promotion of M1 Macrophage Polarization via the STING-NF-κB Pathway
In the context of the tumor microenvironment, this compound has been found to promote the polarization of macrophages towards the anti-tumor M1 phenotype. This effect is mediated through the activation of the Stimulator of Interferon Genes (STING) signaling pathway.
Mechanism: this compound activates the STING-NF-κB signaling cascade, leading to the upregulation of M1 macrophage markers such as CD86. The activation of this pathway is crucial for the anti-tumor effects of this compound, as the knockout of STING or the NF-κB subunit p65 has been shown to abolish its M1-polarizing activity.[1]
Signaling Pathway Diagram:
Caption: this compound promotes M1 macrophage polarization via STING-NF-κB.
Suppression of M1 Macrophage Polarization via PPARγ Activation
In contrast to its role in the tumor microenvironment, this compound exhibits anti-inflammatory effects in the context of metabolic diseases by suppressing M1 macrophage polarization. This is achieved through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Mechanism: this compound activates PPARγ, a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation.[2] Activated PPARγ inhibits the expression of pro-inflammatory M1 markers such as iNOS and TNF-α, while promoting the expression of anti-inflammatory M2 markers like IL-10 and TGF-β.[2] This mechanism is particularly relevant in conditions like Metabolic Dysfunction-Associated Fatty Liver Disease (MASLD).[2][3]
Signaling Pathway Diagram:
Caption: this compound suppresses M1 macrophage polarization by activating PPARγ.
Potential Involvement of Other Signaling Pathways
While the roles of the STING-NF-κB and PPARγ pathways in this compound's activity are becoming clearer, evidence from studies on the structurally related compound Swertiamarin suggests that this compound may also influence other critical cellular signaling pathways.
PI3K/Akt Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Swertiamarin has been shown to activate this pathway, suggesting a potential mechanism for its protective effects in various disease models. Given the structural similarity, it is plausible that this compound also modulates PI3K/Akt signaling.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Swertiamarin has been reported to modulate MAPK signaling. Further investigation is warranted to determine if this compound shares this activity.
Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of the Nrf2 pathway leads to the expression of a suite of antioxidant and cytoprotective genes. The known antioxidant properties of this compound suggest that it may act, at least in part, through the activation of the Nrf2 pathway.
Quantitative Data Summary
While specific IC50 values for this compound are not consistently reported across the literature, data from related compounds and extracts provide valuable context for its potency.
Table 1: Anti-inflammatory and Antioxidant Activity of Swertia Compounds and Extracts
| Compound/Extract | Assay | Target/Endpoint | IC50 / EC50 | Reference |
| Amaroswerin (from Swertia mussotii) | Nitric Oxide (NO) Release | iNOS | 5.42 µg/mL | [4] |
| Compound SA-4 (from Swertia alata) | COX-2 Inhibition | COX-2 | 61.68 µM | [5] |
| Methanolic Extract of Swertia chirayita | DPPH Radical Scavenging | Free Radicals | 27.70 µg/ml |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound and related compounds.
Macrophage Polarization Assays
Experimental Workflow Diagram:
Caption: Workflow for in vitro macrophage polarization experiments.
Protocol for THP-1 Differentiation and Polarization:
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: Seed THP-1 cells in 6-well plates and differentiate them into M0 macrophages by treating with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[2]
-
Treatment: After differentiation, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 10 µM) and incubate for the specified duration.[2]
-
Analysis of M1/M2 Markers:
-
RT-qPCR: Isolate total RNA and perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., IL-10, TGF-β, Arg-1).
-
Western Blot: Prepare cell lysates and perform Western blot analysis to determine the protein levels of M1 and M2 markers.
-
ELISA: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis for STING and PPARγ Pathways
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6][7]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, PPARγ, and a loading control like GAPDH or β-actin).[6][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)-qPCR for PPARγ Target Genes
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against PPARγ or a control IgG overnight.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a spin column.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of known PPARγ target genes.[8]
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add a solution of this compound at various concentrations to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Preparation of FRAP reagent: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl3·6H2O.
-
Reaction Mixture: Add the this compound solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C.
-
Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm. The increase in absorbance is proportional to the antioxidant capacity.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted mechanisms of action centered on the modulation of key cellular signaling pathways. Its ability to dually regulate macrophage polarization through the STING-NF-κB and PPARγ pathways highlights its potential for therapeutic applications in both oncology and metabolic diseases. The suggested involvement of the PI3K/Akt, MAPK, and Nrf2 pathways further underscores the complexity of its biological activities and warrants deeper investigation.
Future research should focus on:
-
Quantitative Pharmacological Characterization: Determining the precise IC50 values of this compound for its various biological activities.
-
Pathway Validation: Directly investigating the effects of this compound on the PI3K/Akt, MAPK, and Nrf2 pathways to confirm their roles in its mechanism of action.
-
In Vivo Efficacy: Conducting comprehensive in vivo studies to validate the therapeutic potential of this compound in relevant disease models.
-
Structure-Activity Relationship Studies: Exploring the structural features of this compound that are critical for its activity to guide the development of more potent and selective derivatives.
This in-depth technical guide provides a solid foundation for the continued exploration and development of this compound as a novel therapeutic agent. The detailed methodologies and pathway analyses presented herein are intended to facilitate further research and accelerate the translation of this promising natural product into clinical applications.
References
- 1. This compound Promotes Anti-Tumor activity by facilitating Macrophage M1 polarization via STING signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Suppresses M1 Macrophage Polarization and Inflammation in Metabolic Dysfunction-Associated Fatty Liver Disease via PPARG Activation [mdpi.com]
- 3. This compound Suppresses M1 Macrophage Polarization and Inflammation in Metabolic Dysfunction-Associated Fatty Liver Disease via PPARG Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of compounds isolated from Swertia mussotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Characterization and Anti-Inflammatory Activity of Phytoconstituents from Swertia alata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
An In-depth Technical Guide on the Antioxidant Properties of Swertianin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swertianin, a xanthone found in various species of the Swertia genus, has demonstrated notable antioxidant properties. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's antioxidant effects, supported by available quantitative data and detailed experimental methodologies. The document elucidates its direct free radical scavenging activities and its modulatory effects on key cellular signaling pathways, namely the Nrf2/ARE and MAPK pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound as a natural antioxidant agent.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Natural compounds with antioxidant properties are of significant interest for their potential to mitigate oxidative damage. This compound, a polyphenol with a xanthone structure, has been identified as a promising antioxidant agent[1]. Its unique chemical structure, featuring a catechol moiety and a fully conjugated system, contributes to its ability to scavenge free radicals and modulate cellular antioxidant defenses[2]. This guide delves into the core antioxidant properties of this compound, presenting a technical examination of its mechanisms of action.
Direct Antioxidant Activity: Free Radical Scavenging
This compound exhibits direct antioxidant effects by donating hydrogen atoms or electrons to neutralize free radicals. This has been demonstrated through various in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidant compounds. In the presence of an antioxidant, the purple color of the DPPH radical fades to yellow, a change that can be quantified spectrophotometrically. While specific IC50 values for this compound are not extensively reported in the currently available literature, studies on extracts containing this compound have shown significant DPPH radical scavenging activity[3][4].
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
Indirect Antioxidant Activity: Modulation of Cellular Signaling Pathways
Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating key signaling pathways that regulate the expression of endogenous antioxidant enzymes.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation[5][6]. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1 and translocates to the nucleus[7][8]. In the nucleus, Nrf2 binds to the ARE in the promoter regions of genes encoding for antioxidant and detoxifying enzymes, leading to their transcription[7][9].
While direct evidence of this compound's interaction with the Keap1-Nrf2 complex is still emerging, studies on structurally similar compounds and extracts containing this compound suggest that it may activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes.
References
- 1. Multiple nuclear localization signals function in the nuclear import of the transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H1 receptor in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uic.flintbox.com [uic.flintbox.com]
- 4. Nutritional Supplementation Inhibits the Increase in Serum Malondialdehyde in Patients with Wet Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Mechanical Loading Induces NRF2 Nuclear Translocation to Epigenetically Remodel Oxidative Stress Defense in Osteocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting the Keap1/Nrf2 Protein-Protein Interaction with Protein-Like Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Effects of Swertianin in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anti-inflammatory properties of Swertianin (also known as Swertiamarin), a secoiridoid glycoside found predominantly in plants of the Gentianaceae family.[1] Traditionally used in Ayurvedic and Chinese medicine for various ailments, recent scientific investigations have focused on elucidating the molecular mechanisms behind its therapeutic effects.[2][3] This guide synthesizes current preclinical evidence, presenting quantitative data, detailed experimental protocols, and the signaling pathways modulated by this compound to support further research and drug development initiatives.
Mechanism of Action: Modulation of Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects by targeting multiple key signaling cascades and mediators involved in the inflammatory response.[2][3] Its action involves the suppression of pro-inflammatory enzymes and cytokines through the modulation of critical transcription factors and signaling pathways, including NF-κB, MAPK, and PPARG.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to effectively reduce the expression and activity of key enzymes responsible for the synthesis of inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2). It downregulates inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory process.[3][4]
Attenuation of Pro-inflammatory Cytokines
A hallmark of this compound's anti-inflammatory activity is its ability to significantly suppress the production of pro-inflammatory cytokines. Studies have consistently shown that this compound treatment leads to a dose-dependent reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in various inflammatory models.[3][5]
Regulation of Core Signaling Pathways
1.3.1 NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] In inflammatory conditions, NF-κB activation leads to the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[3][6] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the expression of target inflammatory genes.[4][6]
Caption: this compound blocks NF-κB activation by inhibiting IKK-mediated phosphorylation of IκBα.
1.3.2 MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38 MAPK, is another crucial pathway in the inflammatory response.[7][8] this compound has been found to modulate MAPK signaling, contributing to its anti-inflammatory effects.[2][3] Specifically, it can inhibit the phosphorylation of p38 MAPK in a dose-dependent manner.[1] This inhibition helps to suppress the downstream production of pro-inflammatory cytokines like IL-1, IL-6, and PGE2.[3]
Caption: this compound interferes with the p38 MAPK cascade, reducing inflammatory gene expression.
1.3.3 PPARG Signaling Pathway
Recent studies have identified a novel mechanism involving Peroxisome Proliferator-Activated Receptor-gamma (PPARG). This compound activates PPARG, a nuclear receptor known for its roles in lipid metabolism and inflammation.[9] This activation leads to the inhibition of M1 macrophage polarization, a pro-inflammatory phenotype. By promoting a shift towards the anti-inflammatory M2 phenotype, this compound reduces the release of inflammatory mediators and helps resolve inflammation, particularly in the context of metabolic diseases like Metabolic Dysfunction-Associated Fatty Liver Disease (MASLD).[9]
References
- 1. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Progress in Pharmacokinetics, Pharmacological Effects, and Molecular Mechanisms of Swertiamarin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and in vitro immunomodulatory potential of swertiamarin isolated from Enicostema axillare (Lam.) A. Raynal that acts as an anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Swertiamarin or heat-transformed products alleviated APAP-induced hepatotoxicity via modulation of apoptotic and Nrf-2/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erianin suppresses constitutive activation of MAPK signaling pathway by inhibition of CRAF and MEK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prosaptide activates the MAPK pathway by a G-protein-dependent mechanism essential for enhanced sulfatide synthesis by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Preliminary Investigation of Swertianin's Anti-Tumor Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swertianin, a xanthone derived from the medicinal plant Swertia chirayita, has emerged as a promising natural compound with potential anti-tumor activities. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's efficacy against cancer. It details the methodologies for key in vitro and in vivo experiments, presents available quantitative data on its cytotoxic and immunomodulatory effects, and elucidates the underlying molecular mechanisms, with a particular focus on the activation of the STING-NF-κB signaling pathway. The information herein is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and development, facilitating further exploration of this compound as a potential therapeutic agent.
Introduction
The quest for novel, effective, and less toxic anti-cancer agents has led to a growing interest in natural products. This compound, a secondary metabolite found in plants of the Swertia genus, has been traditionally used in various medicinal systems for its diverse pharmacological properties. Recent scientific investigations have begun to uncover its potential as an anti-tumor agent. This document synthesizes the current understanding of this compound's anti-cancer capabilities, providing a technical framework for its continued investigation.
Mechanism of Action: STING-NF-κB Pathway Activation
A key mechanism underlying this compound's anti-tumor effect involves the modulation of the tumor microenvironment through the activation of the Stimulator of Interferon Genes (STING) signaling pathway. Research indicates that this compound (SWE) promotes the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype, which is associated with anti-tumor immunity.[1]
This is achieved through the activation of the STING-NF-κB signaling cascade.[1] Upon activation, STING triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines and other factors that drive the M1 macrophage polarization. This shift in the macrophage phenotype within the tumor microenvironment contributes to the suppression of tumor growth.[1]
Below is a diagram illustrating the proposed signaling pathway:
In Vitro Anti-Tumor Activity
The initial assessment of a potential anti-cancer compound's efficacy is typically conducted through a series of in vitro assays on various cancer cell lines.
Data Presentation
The following table summarizes the cytotoxic effects of a methanol extract of Swertia chirata, which contains this compound, on a human colorectal carcinoma cell line. It is important to note that this data is for a crude extract and further studies with purified this compound are required to determine its precise potency.
| Cell Line | Compound | Assay | IC50 | Reference |
| HCT 116 (Colorectal Carcinoma) | Methanol extract of Swertia chirata | MTT Assay | 131.5 µg/mL | Not available in search results |
Experimental Protocols
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for a specific time. Harvest both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow Diagram:
Materials:
-
Cancer cells treated with this compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them at the desired time points.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
In Vivo Anti-Tumor Activity
Evaluating the anti-tumor efficacy of a compound in a living organism is a critical step in preclinical development.
Data Presentation
Studies have shown that this compound (SWE) inhibits tumor growth in animal models.[1] However, specific quantitative data on tumor volume reduction and treatment dosages are not yet widely available in the public domain and require further investigation of the primary literature.
Experimental Protocol: Xenograft Mouse Model
This protocol describes a common in vivo model to assess the anti-tumor activity of a compound.
Workflow Diagram:
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice for tumor development. Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume (using calipers) and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Analysis of Signaling Pathways
To elucidate the molecular mechanisms of this compound's action, it is essential to analyze its effects on key signaling proteins.
Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
Workflow Diagram:
Materials:
-
Protein lysates from cells or tissues treated with this compound
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest (e.g., p-STING, STING, p-NF-κB, NF-κB, CD86)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Extract total protein from treated cells or tumor tissues and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion and Future Directions
The preliminary evidence suggests that this compound possesses anti-tumor potential, primarily through the activation of the STING-NF-κB signaling pathway, leading to immunomodulatory effects within the tumor microenvironment. The provided protocols offer a standardized framework for further investigation into its efficacy and mechanisms of action.
Future research should focus on:
-
Determining the IC50 values of purified this compound across a broad panel of human cancer cell lines.
-
Conducting detailed quantitative analyses of this compound-induced apoptosis and cell cycle arrest.
-
Performing comprehensive in vivo studies to establish optimal dosing, efficacy, and potential toxicity of this compound.
-
Further elucidating the downstream targets and broader signaling networks affected by this compound in cancer cells.
A thorough and systematic investigation based on the methodologies outlined in this guide will be crucial in validating the therapeutic potential of this compound as a novel anti-cancer agent.
References
Swertianin: A Xanthone from Swertia japonica with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Swertianin, a tetraoxygenated xanthone found in the medicinal plant Swertia japonica, is emerging as a compound of significant interest for its therapeutic properties. This technical guide provides a comprehensive overview of this compound, focusing on its role as a plant metabolite and its pharmacological activities. This document details the available quantitative data, outlines key experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the potential of this compound as a novel therapeutic agent.
Introduction
Swertia japonica, a member of the Gentianaceae family, has a long history of use in traditional medicine, particularly in Japan.[1][2][3] The plant is a rich source of various bioactive secondary metabolites, including secoiridoids, flavonoids, and xanthones.[2] Among the xanthones, this compound (1,7,8-trihydroxy-3-methoxyxanthone) has been identified as a key constituent with promising pharmacological effects.[4] Recent studies have highlighted its anti-inflammatory and immunomodulatory properties, particularly its ability to modulate macrophage polarization, suggesting its potential in treating metabolic and inflammatory diseases. This guide will delve into the technical details of this compound, providing a foundation for further research and development.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₆ | N/A |
| Molecular Weight | 274.23 g/mol | N/A |
| IUPAC Name | 1,7,8-trihydroxy-3-methoxy-9H-xanthen-9-one | N/A |
| Appearance | Not specified in literature | N/A |
| Solubility | Not specified in literature | N/A |
Quantitative Analysis of this compound in Swertia japonica
To date, specific quantitative data on the concentration of this compound in the whole plant of Swertia japonica remains to be thoroughly documented in publicly available literature. However, various analytical techniques have been employed for the quantification of xanthones in Swertia species.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the quantification of xanthones in plant extracts. A validated HPLC method for the analysis of xanthones in Swertia species typically involves a reversed-phase C18 column with a gradient elution system.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS)
UPLC-Q/TOF-MS offers high resolution and sensitivity for the identification and quantification of metabolites in complex plant extracts. This technique has been successfully applied to analyze the chemical constituents of various Swertia species, including xanthones.
Pharmacological Activities and Quantitative Data
This compound exhibits significant anti-inflammatory and immunomodulatory activities. The following tables summarize the available quantitative data on its biological effects.
Anti-inflammatory Activity
While a specific IC50 value for the inhibition of nitric oxide (NO) production by this compound in LPS-stimulated RAW 264.7 macrophages is not yet available, studies on related compounds from the Swertia genus provide a basis for its potential potency. For instance, amaroswerin, another compound isolated from Swertia mussotii, has been shown to be a potent inhibitor of NO release.
| Compound | Assay | Cell Line | IC₅₀ Value |
| Amaroswerin | Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 5.42 µg/mL |
Modulation of Pro-inflammatory Cytokines
This compound has been demonstrated to significantly reduce the secretion of pro-inflammatory cytokines in macrophages.
| Cytokine | Cell Line | Treatment | Concentration of this compound | Reduction (%) |
| TNF-α | THP-1 derived macrophages | This compound | 10 µM | ~50% |
| IL-6 | THP-1 derived macrophages | This compound | 10 µM | ~60% |
Data extracted from a study on this compound from Swertia davidi Franch.[5]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of specific signaling pathways.
PPARγ Activation Pathway
This compound has been shown to activate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in the regulation of inflammation and lipid metabolism.[4][5] Activation of PPARγ by this compound leads to the suppression of M1 macrophage polarization and a reduction in the production of pro-inflammatory mediators.[4][5]
Figure 1: this compound-mediated activation of PPARγ and subsequent inhibition of M1 macrophage polarization.
STING Signaling Pathway in Macrophage Polarization
Recent research has indicated that this compound can promote the polarization of macrophages to the M1 phenotype, which has anti-tumor effects, through the activation of the STING (Stimulator of Interferon Genes) signaling pathway.[5] This suggests a dual role for this compound in modulating macrophage function depending on the cellular context.
Figure 2: this compound promotes anti-tumor activity by facilitating M1 macrophage polarization via STING signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Isolation of this compound
The following is a general protocol for the activity-guided isolation of xanthones from Swertia species, which can be adapted for the specific isolation of this compound.
Figure 3: General workflow for the extraction and isolation of this compound.
Methodology:
-
Extraction: The dried and powdered whole plant material of Swertia japonica is extracted with a solvent system such as acetone:water (8:2, v/v) at room temperature.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain the crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol) to separate the components based on polarity.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative HPLC: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Quantification of this compound by UPLC-Q/TOF-MS
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., Acquity UPLC HSS T3).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%).
-
Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
Injection Volume: A small injection volume (e.g., 1-5 µL) is used.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, operated in both positive and negative ion modes for comprehensive analysis.
-
Capillary Voltage: Typically around 2.5-3.5 kV.
-
Source Temperature: Maintained at approximately 100-150°C.
-
Desolvation Gas Temperature and Flow: Optimized for efficient solvent evaporation (e.g., 350-450°C and 600-800 L/hr).
-
Data Acquisition: Data is acquired in a full scan mode over a mass range of m/z 50-1200.
Quantification:
-
A standard curve is generated using a purified this compound standard of known concentrations.
-
The peak area of this compound in the plant extract is compared to the standard curve to determine its concentration.
PPARγ Luciferase Reporter Assay
This assay is used to determine the ability of this compound to activate PPARγ.
Figure 4: Workflow for the PPARγ luciferase reporter assay.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and then co-transfected with three plasmids:
-
An expression vector for a GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARγ (pCMV-GAL4-hPPARγ-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (pUAS-tk-luc).
-
A plasmid expressing Renilla luciferase for normalization of transfection efficiency (pRL-TK).
-
-
Treatment: After a 24-hour incubation period post-transfection, the cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for an additional 24 hours.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. An increase in the normalized luciferase activity indicates activation of PPARγ by this compound.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: The cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated and unstimulated cells serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the this compound-treated wells to that in the LPS-stimulated control wells. The IC₅₀ value, the concentration of this compound that inhibits NO production by 50%, can then be determined.[6][7][8]
Measurement of Pro-inflammatory Cytokines by ELISA
This protocol is for quantifying the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from macrophages.
Methodology:
-
Cell Culture and Treatment: Macrophages (e.g., THP-1 derived macrophages or RAW 264.7 cells) are cultured, seeded, and treated with this compound and stimulated with LPS as described in the NO inhibition assay.
-
Supernatant Collection: After the incubation period, the culture supernatants are collected and centrifuged to remove any cells or debris.
-
ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The concentrations of the cytokines in the this compound-treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of this compound.
Conclusion and Future Directions
This compound, a xanthone from Swertia japonica, demonstrates significant potential as a therapeutic agent, particularly in the context of inflammatory and metabolic diseases. Its ability to modulate key signaling pathways, such as PPARγ and STING, provides a mechanistic basis for its observed anti-inflammatory and immunomodulatory effects.
While the current body of research is promising, further studies are warranted to fully elucidate the therapeutic potential of this compound. Future research should focus on:
-
Quantitative analysis: Determining the precise concentration of this compound in Swertia japonica to aid in standardization and dose determination.
-
Pharmacokinetic and bioavailability studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a drug.
-
In vivo efficacy: Evaluating the therapeutic effects of this compound in animal models of various inflammatory and metabolic diseases.
-
Safety and toxicity studies: Comprehensive toxicological assessments are necessary to establish the safety profile of this compound.
-
Clinical trials: Ultimately, well-designed clinical trials will be required to translate the preclinical findings into human therapeutic applications.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential. The detailed methodologies and summarized data herein are intended to facilitate further investigation into this promising natural product.
References
- 1. This compound|Cosmetic Ingredients|ICHIMARU PHARCOS [ichimaru.co.jp]
- 2. naturalsolution.co.kr [naturalsolution.co.kr]
- 3. swertia japonica extract, 94167-11-0 [thegoodscentscompany.com]
- 4. This compound Suppresses M1 Macrophage Polarization and Inflammation in Metabolic Dysfunction-Associated Fatty Liver Disease via PPARG Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Promotes Anti-Tumor activity by facilitating Macrophage M1 polarization via STING signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Swertianin Extraction from Plant Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction Swertianin is a xanthone, a class of polyphenolic compounds, predominantly found in plants of the Swertia genus (family Gentianaceae), such as Swertia chirayita and Swertia mussotii. These plants are integral to traditional medicine systems, including Ayurveda, for treating a variety of ailments.[1][2] this compound and related xanthones exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, anti-proliferative, and hepatoprotective effects, making them compounds of significant interest for modern drug discovery and development.[2][3]
This document provides a detailed protocol for the extraction of this compound from plant materials, summarizing various methods and quantitative parameters to guide researchers in developing an efficient and reproducible extraction strategy.
Data Summary of Extraction Parameters
The efficiency of this compound extraction is highly dependent on the chosen method, solvent, and physical parameters. The following table summarizes quantitative data from various studies on xanthone extraction from Swertia species.
| Plant Material | Extraction Method | Solvent System | Temp. (°C) | Time | Plant:Solvent Ratio | Observations / Yield | Reference |
| Swertia chirayita | Activity-guided | Acetone:Water (8:2 v/v) | N/A | N/A | N/A | Showed the highest total phenolic content and DPPH radical-scavenging activity. | [3] |
| Swertia longifolia | Hot Solvent Extraction | Hexane | 40°C | 1 hr (x3) | 0.1 g : 30 mL | Selected as the best method for quantitative analysis of Swerchirin (a related xanthone). | [4] |
| Swertia longifolia | Preparative Extraction | Acetone:Water (80:20 v/v) | 60°C | 8 hr | 1 kg : 5 L | Used for large-scale purification of six xanthones. | [4][5] |
| Swertia chirata | MAE / UAE | 50% Aqueous Ethanol | N/A | N/A | N/A | Efficient and cost-effective methods for the related xanthone mangiferin (Yield: 4.86% / 4.82%). | [6] |
| Swertia bimaculata | Heat Reflux Extraction | 70% Ethanol (pH ~6.0) | 45°C | 2 hr | 1 : 3 (w/v) | Used for extracting swertiamarin, followed by purification to >90% purity. | [7] |
| Swertia chirayita | Static Extraction (SE) | N/A | Room Temp. | 24 hr | N/A | Found to be more proficient than continuous shaking or ultrasonic extraction for related compounds. | [8] |
Experimental Workflow for this compound Extraction
The following diagram outlines the general workflow for the extraction and purification of this compound from plant materials.
Caption: Workflow from raw plant material to purified this compound.
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the extraction of this compound. The primary method described is a preparative-scale solvent extraction, with notes on alternative techniques.
Protocol 1: Preparative Heat Reflux Extraction
This protocol is adapted from methods demonstrated to be effective for extracting xanthones from Swertia species.[4][7]
1. Materials and Reagents:
-
Dried, whole plant material of Swertia sp.
-
Acetone (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Deionized Water
-
Reflux extraction apparatus (heating mantle, round-bottom flask, condenser)
-
Rotary evaporator
-
Filtration system (e.g., Buchner funnel with Whatman No. 1 filter paper)
-
Glassware
2. Plant Material Preparation:
-
Ensure the plant material is thoroughly dried, either by shade-drying or using an oven at a low temperature (40-50°C) to prevent thermal degradation of phytochemicals.
-
Grind the dried material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.
3. Extraction Procedure:
-
Weigh 100 g of the powdered plant material and place it into a 2 L round-bottom flask.
-
Prepare the extraction solvent. An 80:20 mixture of acetone and water has been shown to be highly effective for xanthones.[3][4] For 100 g of plant material, a solid-to-liquid ratio of 1:10 to 1:15 (w/v) is recommended. Add 1 L of 80% aqueous acetone to the flask.
-
Set up the reflux apparatus. Ensure the condenser has a steady flow of cold water.
-
Heat the mixture to a gentle boil (approximately 60°C for 80% acetone) and maintain the reflux for 4 to 8 hours.[4] The extended heating facilitates the release of target compounds from the plant matrix.
-
After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
4. Filtration and Concentration:
-
Filter the cooled mixture through a Buchner funnel lined with filter paper to separate the plant residue (marc) from the liquid extract.
-
Wash the marc with a small volume of fresh extraction solvent (e.g., 200 mL of 80% acetone) to recover any remaining extract.
-
Combine the filtrates and transfer them to a pear-shaped flask for solvent evaporation.
-
Concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C. Continue until the acetone is completely removed, leaving a concentrated aqueous suspension or a semi-solid crude extract.
5. Post-Processing:
-
The resulting crude extract can be freeze-dried (lyophilized) to obtain a stable powder for storage and further analysis.
-
This crude extract contains a mixture of compounds. For isolating pure this compound, further purification steps such as column chromatography (e.g., using silica gel) or preparative High-Performance Liquid Chromatography (HPLC) are necessary.
Protocol 2: Alternative Extraction Methods
Modern techniques can improve extraction efficiency, reduce solvent consumption, and shorten extraction times.
1. Ultrasound-Assisted Extraction (UAE):
-
Principle: Uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes disruption, enhancing solvent penetration and mass transfer.[9][10]
-
Procedure:
-
Place the plant powder and solvent (e.g., 50% aqueous ethanol) in a beaker or flask.[6]
-
Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for a period of 30-60 minutes at a controlled temperature (e.g., 40°C).
-
Proceed with filtration and concentration as described in Protocol 1.
-
2. Microwave-Assisted Extraction (MAE):
-
Principle: Employs microwave energy to heat the solvent and moisture within the plant material. This creates localized pressure that ruptures cell walls, rapidly releasing phytochemicals into the solvent.[6][9]
-
Procedure:
-
Place the plant powder and solvent in a microwave-safe extraction vessel.
-
Program the microwave extractor with specific parameters (e.g., 500 W power, 60°C, 15 minutes).
-
After extraction, allow the vessel to cool before opening.
-
Proceed with filtration and concentration.
-
Conclusion
The extraction of this compound from Swertia species can be effectively achieved using conventional methods like heat reflux with polar organic solvents such as aqueous acetone or ethanol. An 80% acetone solution has been identified as particularly effective for xanthones.[3][4][5] For enhanced efficiency and alignment with green chemistry principles, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly recommended alternatives.[6] The resulting crude extract requires further purification by chromatographic methods to isolate pure this compound for research and drug development purposes.
References
- 1. Frontiers | A Review of Swertia chirayita (Gentianaceae) as a Traditional Medicinal Plant [frontiersin.org]
- 2. hakon-art.com [hakon-art.com]
- 3. This compound | CAS:20882-75-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. A validated method for analysis of Swerchirin in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated method for analysis of Swerchirin in Swertia longifolia Boiss. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of harvest and extraction factors by full factorial design for the improved yield of C-glucosyl xanthone mangiferin from Swertia chirata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102241716A - Preparation method for extracting swertiamarin from Swertia bimaculata - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Swertianin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Swertianin is a xanthone found in various species of the Swertia genus, which is known for its traditional medicinal uses.[1] It, along with other bioactive compounds in Swertia, has been noted for its antioxidant properties.[1] The quality control and standardization of herbal extracts containing this compound necessitate a reliable analytical method for its quantification. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, applicable for phytochemical analysis and quality control of raw materials and finished products.
Experimental Protocol
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
HPLC vials
-
Chromatographic column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid or phosphoric acid.
-
Reference Standard: this compound (purity >95%).
2. Preparation of Standard Solutions
-
Primary Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3. Sample Preparation
-
Plant Material: Collect and dry the aerial parts of the Swertia species of interest in the shade. Grind the dried material into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
Allow the extract to cool and then filter through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Sample Solution for HPLC:
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
4. HPLC Chromatographic Conditions
The following HPLC conditions are recommended for the analysis of this compound and other related xanthones and secoiridoids in Swertia species.[3][4][5]
| Parameter | Recommended Conditions |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.5% Acetic Acid in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Gradient Elution | 0-10 min: 10-25% B10-30 min: 25-40% B30-40 min: 40-60% B40-50 min: 60-10% B50-60 min: 10% B |
| Flow Rate | 1.0 mL/min[3][7] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[5] |
| Detection Wavelength | 254 nm, 274 nm, 325 nm, and 340 nm (multiple wavelengths recommended for complex extracts)[3][8] |
5. Method Validation Parameters
For robust quantitative analysis, the method should be validated according to ICH guidelines. Key validation parameters for related compounds in Swertia species have been reported.
| Parameter | Typical Values for Related Compounds |
| Linearity (r²) | > 0.999[4] |
| Limit of Detection (LOD) | 2.1 µg/mL (for Swerchirin)[4] |
| Limit of Quantification (LOQ) | 6.3 µg/mL (for Swerchirin)[4] |
| Recovery (%) | 98-107% (for Swerchirin)[4] |
| Precision (RSD %) | < 3.0%[3] |
Data Presentation
Table 1: Quantitative Data for Bioactive Compounds in Swertia Species
The following table summarizes quantitative data for several key bioactive compounds found in various Swertia species, analyzed by HPLC. This data provides a reference for expected performance of the HPLC method.
| Compound | Linearity Range (µg) | Average Recovery (%) | RSD (%) | Reference |
| Swertiamarin | 0.520 - 20.8 | 98.7 | < 3.0 | [3] |
| Gentiopicroside | 0.202 - 8.06 | 98.1 | < 3.0 | [3] |
| Norswertianolin | 0.107 - 4.28 | 98.3 | < 3.0 | [3] |
| Swertianolin | 0.097 - 3.86 | 98.8 | < 3.0 | [3] |
| Demethylbellidifolin | 0.094 - 3.77 | 98.1 | < 3.0 | [3] |
| Bellidifolin | 0.101 - 4.02 | 98.6 | < 3.0 | [3] |
Mandatory Visualizations
Diagram 1: Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for this compound analysis by HPLC.
Diagram 2: Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
References
- 1. This compound | C14H10O6 | CID 5281661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A validated method for analysis of Swerchirin in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A validated method for analysis of Swerchirin in Swertia longifolia Boiss. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. omicsonline.org [omicsonline.org]
- 7. [HPLC fingerprinting of total glycosides of Swertia franchetiana] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Qualitative and quantitative analysis of Swertia herbs by high performance liquid chromatography-diode array detector-mass spectrometry (HPLC-DAD-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Identification and Quantification of Swertianin using UPLC-Q/TOF-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Swertianin is a naturally occurring xanthone compound predominantly isolated from plants of the Swertia genus.[1] It is recognized for a variety of biological activities, including antioxidant and anti-inflammatory properties.[1] As a key bioactive constituent, the accurate identification and quantification of this compound in plant extracts and pharmaceutical formulations are crucial for quality control, efficacy studies, and new drug development.
This application note details a robust and sensitive method for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS). The high resolution and mass accuracy of Q/TOF-MS enable confident identification based on elemental composition and fragmentation patterns, while its wide dynamic range allows for precise quantification.
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Solution Preparation : A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in methanol to a final concentration of 1 mg/mL. A series of working standard solutions for the calibration curve are then prepared by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Plant Material Extraction :
-
Air-dry the aerial parts of the Swertia plant material under shade and grind into a coarse powder.
-
Accurately weigh 1.0 g of the powder and place it into a flask.
-
Add 50 mL of 95% ethanol and perform extraction using a Soxhlet apparatus for 4-6 hours or ultrasonication for 30 minutes (repeated three times).
-
Combine the extracts and concentrate them to dryness using a rotary evaporator under reduced pressure.
-
Re-dissolve the dried extract in 10 mL of methanol.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.
-
2. UPLC-Q/TOF-MS Instrumentation and Conditions
The analysis is performed on a UPLC system coupled to a Q/TOF mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Recommended Condition |
| UPLC System | |
| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18.1-20 min, 5% B |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Q/TOF-MS System | |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| Mass Range | m/z 50 - 1000 |
| Acquisition Mode | MSE (Low and high collision energy scans) or Targeted MS/MS |
| Collision Energy (for MS/MS) | Ramp 15-40 eV |
Data Analysis
Identification: this compound is identified based on two key criteria:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match that of the authentic this compound reference standard.
-
Accurate Mass Measurement: The measured mass of the precursor ion ([M+H]⁺) should be within a 5 ppm tolerance of the theoretical exact mass of this compound (C₁₄H₁₁O₆⁺).
-
Fragmentation Pattern: The MS/MS fragmentation pattern of the analyte in the sample must match the pattern obtained from the reference standard.
Quantification: Quantification is achieved by constructing a calibration curve from the analysis of the working standard solutions. The peak area of the this compound precursor ion is plotted against its concentration. A linear regression analysis is applied to the curve (r² > 0.99). The concentration of this compound in the test samples is then calculated from this calibration curve.
Results and Data
The UPLC-Q/TOF-MS method provides excellent selectivity and sensitivity for the analysis of this compound.
Mass Spectrometric and Quantitative Data
The table below summarizes the key parameters for the identification and quantification of this compound. Since specific quantitative data for this compound is not widely published, data for the structurally related xanthone Swertianolin and the common Swertia constituent Swertiamarin are provided as examples of typical method performance.[2][3]
| Parameter | This compound | Swertianolin (Example)[3] | Swertiamarin (Example)[2] |
| Chemical Formula | C₁₄H₁₀O₆[1][4] | C₂₀H₂₀O₁₀ | C₁₆H₂₂O₉ |
| Exact Mass | 274.0477[1] | 436.1056 | 374.1264 |
| Precursor Ion ([M+H]⁺) | m/z 275.0550 | m/z 435.1 (as [M-H]⁻) | m/z 375 |
| Key Product Ions (MS/MS) | m/z 260.0312 ([M+H-CH₃]⁺)m/z 232.0366 ([M+H-CH₃-CO]⁺) | m/z 272.0 | m/z 177 |
| Linearity Range | Not specified | 0.5 - 500 ng/mL | 2 - 8000 ng/mL |
| LLOQ / LLOD | Not specified | LLOQ: 0.5 ng/mL | LLOD: 0.5 ng/mL |
Proposed Fragmentation Pathway
The structural identification of this compound is confirmed by analyzing its fragmentation pattern in MS/MS mode. Based on its xanthone core, the primary fragmentation involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the neutral loss of carbon monoxide (CO).
Conclusion
The described UPLC-Q/TOF-MS method is a powerful tool for the unambiguous identification and sensitive quantification of this compound in complex matrices such as herbal extracts. The method's high resolution and mass accuracy ensure confident compound identification, while its sensitivity is suitable for trace-level quantification. This protocol provides a reliable and robust framework for quality control and research applications involving this compound, contributing to the standardization and development of natural health products and pharmaceuticals.
References
Preparation of Swertianin Standards for Laboratory Use: An Application Note
Introduction
Swertianin is a xanthone compound predominantly found in plants of the Swertia genus. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[1] For researchers investigating the therapeutic potential of this compound, the availability of a high-purity standard is crucial for accurate quantification, in vitro and in vivo studies, and drug development. This application note provides a detailed protocol for the extraction, purification, and characterization of this compound from Swertia species for use as a laboratory standard.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₆ | --INVALID-LINK-- |
| Molecular Weight | 274.22 g/mol | --INVALID-LINK-- |
| Appearance | Yellowish crystalline powder | General knowledge |
| Solubility | Soluble in methanol, ethanol, acetone | General knowledge |
Experimental Protocols
I. Extraction of this compound from Plant Material
This protocol outlines a static extraction method, which has been shown to be efficient for the extraction of related compounds from Swertia species.
Materials:
-
Dried and powdered aerial parts of Swertia species (e.g., Swertia chirayita)
-
Methanol (ACS grade)
-
80% Acetone (v/v) in water
-
Hexane (ACS grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Defatting: Weigh 100 g of the dried, powdered plant material and place it in a flask. Add 500 mL of hexane and sonicate for 30 minutes. Filter the mixture and discard the hexane. Repeat this step twice to remove lipids and other nonpolar compounds. Air-dry the defatted plant material.
-
Extraction: Transfer the defatted plant material to a clean flask. Add 1 L of 80% acetone. Macerate for 24 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
II. Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method used for the purification of a similar xanthone, swerchirin, and is expected to yield high-purity this compound.[2][3]
Materials and Equipment:
-
Crude this compound extract
-
Methanol (HPLC grade)
-
Formic acid (0.1% v/v in water, HPLC grade)
-
Acetonitrile (HPLC grade)
-
Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 5 µm)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient from 40% B to 80% B over 40 minutes is a good starting point. This may need to be optimized based on the specific crude extract.
-
Flow Rate: 10 mL/min
-
Detection: UV at 254 nm
-
-
Fraction Collection: Inject the prepared sample onto the preparative HPLC system. Collect fractions corresponding to the peak of this compound.
-
Purity Analysis and Final Preparation: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with a purity of >98%. Evaporate the solvent under reduced pressure to obtain the purified this compound standard. Dry the standard under vacuum.
Characterization and Quality Control
The identity and purity of the prepared this compound standard should be confirmed using the following analytical techniques.
| Technique | Expected Results |
| Analytical HPLC | A single major peak with a purity of ≥98% as determined by peak area percentage. |
| UV-Vis Spectroscopy | The UV spectrum of this compound in methanol is expected to show characteristic absorption maxima in the range of 230-260 nm and 300-380 nm. A study on a related compound, swertiamarin, showed a λmax at 236 nm.[4] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z 275.055 for [M+H]⁺). Fragmentation patterns can be used to confirm the structure. |
| ¹H and ¹³C NMR Spectroscopy | The NMR spectra should be consistent with the structure of this compound. The chemical shifts and coupling constants should match reported values. |
Quantitative Data
The following table summarizes the expected quantitative data from the preparation of the this compound standard.
| Parameter | Expected Value | Notes |
| Yield from Plant Material | 0.1 - 0.5% (w/w) | Yield can vary depending on the plant species, geographical location, and harvesting time. |
| Purity after Preparative HPLC | ≥ 98% | Determined by analytical HPLC. |
Biological Activity and Signaling Pathways
This compound has been reported to modulate key signaling pathways involved in inflammation and immune response. Understanding these pathways is crucial for researchers using the this compound standard in biological assays.
This compound and the STING-NF-κB Signaling Pathway
This compound has been shown to promote the M1 polarization of macrophages through the activation of the STING-NF-κB signaling pathway. This pathway is critical in the anti-tumor immune response.
Caption: this compound-induced STING-NF-κB signaling pathway.
This compound and the PPARγ Signaling Pathway
This compound can also suppress M1 macrophage polarization by activating the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This highlights its potential role in modulating inflammatory responses in metabolic diseases.
Caption: this compound-mediated activation of the PPARγ pathway.
Experimental Workflow
The overall workflow for the preparation of the this compound standard is depicted below.
Caption: Workflow for this compound standard preparation.
Conclusion
This application note provides a comprehensive protocol for the preparation of high-purity this compound standards for laboratory use. The detailed methodologies for extraction, purification, and characterization will enable researchers to obtain a reliable standard for their investigations into the pharmacological properties of this compound. The provided diagrams of the signaling pathways and experimental workflow offer a clear visual representation of the key processes involved.
References
Application Notes and Protocols for the Use of Swertianin in Animal Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Swertianin, a natural compound with significant therapeutic potential, in animal models of metabolic diseases. The following sections detail its mechanism of action, experimental protocols, and key findings, with a focus on Metabolic Dysfunction-Associated Fatty Liver Disease (MASLD).
Introduction
This compound, a xanthone derivative, has demonstrated promising effects in preclinical studies for the management of metabolic disorders. Its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a key nuclear receptor in the regulation of lipid metabolism and inflammation.[1][2][3] By activating PPARG, this compound effectively suppresses M1 macrophage polarization and the subsequent inflammatory cascade, offering a targeted therapeutic strategy for diseases like MASLD.[1][2][3]
Mechanism of Action: PPARG Activation
This compound's therapeutic effects in metabolic disease models are primarily attributed to its role as a PPARG agonist.[1][3] The activation of PPARG by this compound leads to a cascade of downstream events that collectively ameliorate metabolic dysregulation.
A key consequence of PPARG activation by this compound is the inhibition of M1 macrophage polarization.[1][3] In metabolic diseases, pro-inflammatory M1 macrophages contribute significantly to tissue damage and insulin resistance. This compound's ability to suppress this polarization leads to a reduction in the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]
Efficacy in a MASLD Animal Model
A key study investigating the effects of this compound utilized a high-fat diet (HFD)-induced mouse model of MASLD. The results demonstrated a significant improvement in the metabolic and inflammatory profiles of the treated animals.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study.
| Parameter | Control Group | MASLD Model Group | This compound-Treated Group (10 mg/kg) |
| Serum Triglycerides (TG) | Data not available | Significant increase vs. Control | Significant decrease vs. Model[2] |
| Serum Total Cholesterol (TC) | Data not available | Significant increase vs. Control | Significant decrease vs. Model[2] |
| Serum TNF-α | Data not available | Significant increase vs. Control | Significant decrease vs. Model[2] |
| Serum IL-6 | Data not available | Significant increase vs. Control | Significant decrease vs. Model[2] |
| Liver PPARG Expression | Normal | Significantly decreased vs. Control | Significantly increased vs. Model[1] |
| Liver M1 Macrophage Markers (iNOS, TNF-α) | Normal | Significantly increased vs. Control | Significantly decreased vs. Model[1] |
Experimental Protocols
This section provides detailed protocols for replicating the key experiments in a mouse model of MASLD.
Experimental Workflow
Animal Model and Diet
-
Animal Model: C57BL/6J mice are a commonly used strain for inducing diet-related metabolic diseases.[4]
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
High-Fat Diet Composition: To induce MASLD, feed mice a high-fat diet for four consecutive weeks.[2] A typical composition includes:
-
80.4% base feed
-
10% lard
-
5% sucrose
-
2% cholesterol
-
2% egg yolk powder
-
0.5% sodium cholate
-
0.1% methylthiouracil
-
-
Control Diet: The control group should receive a normal diet.
This compound Administration
-
Dosage: Administer this compound at a dose of 10 mg/kg body weight.[2]
-
Route of Administration: Oral gavage is the recommended route.[2]
-
Frequency: Administer this compound daily for a period of four weeks after the initial four-week diet-induced model establishment.[2]
-
Vehicle Control: The model group should receive the vehicle (e.g., saline or a suitable solvent for this compound) via the same route and frequency.
Sample Collection and Analysis
-
Fasting: Before sample collection, fast the mice for 12-14 hours with free access to water.[1]
-
Blood Collection: Collect peripheral blood via a suitable method (e.g., retro-orbital sinus or cardiac puncture) after anesthetizing the mice.
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge to separate the serum. Store the serum at -80°C for subsequent biochemical analysis.[1]
-
Tissue Collection: Euthanize the mice and perfuse the liver with saline. Collect liver tissue samples for histological and molecular analysis. A portion can be fixed in 10% formalin for histology, and the rest snap-frozen in liquid nitrogen and stored at -80°C for protein and RNA extraction.
Biochemical Analysis
-
Serum Lipids: Measure serum levels of triglycerides (TG) and total cholesterol (TC) using commercially available enzymatic kits.
-
Inflammatory Cytokines: Quantify serum levels of TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Histological Analysis
-
H&E Staining: Stain formalin-fixed, paraffin-embedded liver sections with hematoxylin and eosin (H&E) to assess liver morphology, inflammation, and hepatocyte ballooning.
-
Oil Red O Staining: Use Oil Red O staining on frozen liver sections to visualize and quantify lipid accumulation.
Molecular Analysis
-
Western Blot: Analyze the protein expression levels of PPARG, iNOS, and TNF-α in liver tissue lysates. Use specific primary antibodies and appropriate secondary antibodies for detection.
-
Immunofluorescence: Perform immunofluorescence staining on liver sections to visualize the expression and localization of PPARG.
Conclusion
This compound presents a promising therapeutic agent for metabolic diseases, particularly MASLD, by targeting the PPARG pathway to mitigate inflammation and lipid accumulation. The provided protocols and data serve as a valuable resource for researchers aiming to investigate the potential of this compound in preclinical models. Further studies are warranted to explore its efficacy in other metabolic disease models and to elucidate its detailed molecular mechanisms.
References
- 1. This compound Suppresses M1 Macrophage Polarization and Inflammation in Metabolic Dysfunction-Associated Fatty Liver Disease via PPARG Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo [xiahepublishing.com]
Application Notes: Swertianin as a Modulator of Macrophage M1 Polarization
Introduction
Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes in response to microenvironmental stimuli, is a critical determinant of inflammatory responses and tissue homeostasis. Classically activated (M1) macrophages are characterized by their pro-inflammatory functions, including the production of cytokines like TNF-α, IL-6, and inducible nitric oxide synthase (iNOS), playing a key role in host defense and inflammation-driven pathologies.[1][2] Swertianin, a natural compound, has emerged as a valuable chemical tool for investigating the complex signaling pathways governing M1 polarization. Notably, recent studies reveal that this compound can exert context-dependent dual effects, either promoting or suppressing M1 polarization, making it a versatile agent for immunological research.
Mechanism of Action: A Dual Role
This compound's impact on macrophage M1 polarization is dictated by the specific signaling pathways it engages, which can vary depending on the cellular context and disease model.
1. Inhibition of M1 Polarization via PPARG Activation
In the context of metabolic diseases like metabolic dysfunction-associated fatty liver disease (MASLD), this compound has been shown to suppress M1 macrophage polarization.[3][4] The mechanism involves the activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPARG), a nuclear receptor crucial for regulating lipid metabolism and inflammation.[3][5] By activating PPARG, this compound effectively inhibits the signaling cascade that leads to M1 activation, resulting in a significant reduction of pro-inflammatory markers.[3][4]
Caption: this compound inhibits M1 polarization via PPARG activation.
2. Promotion of M1 Polarization via STING-NF-κB Signaling
Conversely, in the tumor microenvironment, this compound demonstrates an anti-tumor effect by promoting M1 macrophage polarization.[6] This action is mediated through the activation of the STING (Stimulator of Interferon Genes) signaling pathway.[6] Activation of STING subsequently triggers the NF-κB (nuclear factor kappa-light-chain enhancer of B-cell) pathway, a pivotal transcriptional regulator of pro-inflammatory genes.[6][7] This cascade promotes the differentiation of macrophages into the M1 phenotype, characterized by increased expression of surface markers like CD86.[6]
Caption: this compound promotes M1 polarization via the STING-NF-κB pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key M1 macrophage markers as reported in the literature.
Table 1: Inhibitory Effects of this compound on M1 Macrophage Markers Data derived from in vitro studies on PMA-induced THP-1 macrophages.[1][3]
| Marker | Method | Result | Reference |
| TNF-α (protein) | ELISA | ~50% reduction in secretion | [1][3] |
| IL-6 (protein) | ELISA | ~60% reduction in secretion | [1][3] |
| iNOS (mRNA) | RT-qPCR | Significant decrease vs. PMA group | [1] |
| iNOS (protein) | Western Blot | Significant decrease vs. PMA group | [1] |
| TNF-α (mRNA) | RT-qPCR | Significant decrease vs. PMA group | [1] |
| TNF-α (protein) | Western Blot | Significant decrease vs. PMA group | [1] |
Table 2: Promotive Effects of this compound on M1 Macrophage Markers Data derived from in vitro studies on RAW264.7 and primary monocyte-derived macrophages.[6]
| Marker | Method | Result | Reference |
| CD86+ Cells | Flow Cytometry | Increased proportion | [6] |
| STING-NF-κB | - | Pathway activated | [6] |
Experimental Protocols
This section provides detailed protocols for using this compound to study macrophage M1 polarization in vitro.
Caption: General experimental workflow for studying this compound's effect on M1 polarization.
Protocol 1: Inhibition of M1 Polarization in THP-1 Cells
This protocol is adapted from studies demonstrating this compound's inhibitory effects on M1 polarization.[1][4]
1. Materials
-
Human monocytic THP-1 cell line
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
This compound (e.g., 10 μM stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction, RT-qPCR, protein lysis, Western Blot, and ELISA
2. Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells in culture plates at the desired density.
-
Induce differentiation into M0 macrophages by treating with 100 ng/mL PMA for 48 hours.
-
After incubation, remove the PMA-containing medium and wash the adherent macrophages gently with warm PBS.
-
Add fresh, serum-free medium and rest the cells for 24 hours before stimulation.
3. M1 Polarization and this compound Treatment
-
Prepare the following experimental groups:
-
Control (vehicle only)
-
This compound only (e.g., 10 μM)
-
M1 Polarization (LPS 100 ng/mL + IFN-γ 20 ng/mL)
-
M1 Polarization + this compound (LPS + IFN-γ + 10 μM this compound)
-
-
Add the respective treatments to the cells.
-
Incubate for 24 hours (for gene and protein expression analysis) or 48 hours (for cytokine secretion analysis).
4. Analysis
-
RT-qPCR: Harvest cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of M1 markers (e.g., iNOS, TNF-α, IL-6) and PPARG.
-
Western Blot: Lyse cells and quantify protein concentrations. Perform SDS-PAGE and immunoblotting to detect protein levels of iNOS, TNF-α, and PPARG.
-
ELISA: Collect cell culture supernatants and use commercial ELISA kits to quantify the secreted levels of TNF-α and IL-6.
Protocol 2: Promotion of M1 Polarization in RAW264.7 Cells
This protocol is based on studies showing this compound's pro-M1, anti-tumor activity.[6]
1. Materials
-
Murine macrophage RAW264.7 cell line
-
DMEM medium, FBS, Penicillin-Streptomycin
-
This compound
-
Reagents for Flow Cytometry (e.g., anti-CD86 antibody)
2. Cell Culture and Treatment
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in culture plates and allow them to adhere overnight.
-
Prepare experimental groups:
-
Control (vehicle only)
-
This compound (at desired concentrations)
-
-
Treat cells with this compound and incubate for 24-48 hours.
3. Analysis by Flow Cytometry
-
Harvest the cells by gentle scraping.
-
Wash the cells with cold PBS containing 1% FBS.
-
Incubate the cells with a fluorescently-conjugated anti-CD86 antibody (a key M1 surface marker) according to the manufacturer's protocol.
-
Wash the cells to remove unbound antibody.
-
Analyze the percentage of CD86+ cells using a flow cytometer to quantify the M1 macrophage population.
This compound serves as a potent and versatile chemical probe for dissecting the signaling networks that control macrophage M1 polarization. Its ability to either suppress M1 activation through the PPARG pathway or promote it via STING-NF-κB signaling highlights the compound's utility in diverse research areas, from metabolic disorders to oncology. The provided protocols offer a robust framework for researchers to employ this compound in their investigations of macrophage biology and its role in health and disease.
References
- 1. This compound Suppresses M1 Macrophage Polarization and Inflammation in Metabolic Dysfunction-Associated Fatty Liver Disease via PPARG Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Suppresses M1 Macrophage Polarization and Inflammation in Metabolic Dysfunction-Associated Fatty Liver Disease via PPARG Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Promotes Anti-Tumor activity by facilitating Macrophage M1 polarization via STING signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Bioactivity of Swertianin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Swertianin is a naturally occurring xanthone compound isolated from plants of the Swertia genus.[1][2][3] It is recognized for a variety of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-tumor effects.[1] These properties make this compound a compound of interest for pharmacological research and therapeutic development. The mechanisms underlying these effects involve the modulation of key cellular signaling pathways, such as PPARγ, STING-NF-κB, and PI3K/Akt.
This document provides detailed protocols for assessing the principal bioactivities of this compound, presents available quantitative data, and illustrates the associated signaling pathways and experimental workflows.
Data Presentation: Bioactivity of this compound and Related Compounds
The following tables summarize quantitative data related to the bioactivity of this compound and compounds isolated from Swertia species. It is important to note that data for pure this compound is limited in the available literature; therefore, data for related extracts and compounds are included for comparative purposes.
| Bioactivity | Assay | Test Substance | Cell Line | Result (IC50/Effect) | Reference |
| Anticancer | MTT Assay | Methanol extract of Swertia chirata leaves | HCT-116 | IC50: 131.5 µg/mL | [4] |
| Anti-inflammatory | Nitric Oxide (NO) Production | Amaroswerin (from S. mussotii) | RAW 264.7 | IC50: 5.42 µg/mL | [1] |
| Nitric Oxide (NO) Production | This compound | THP-1 | No significant cytotoxicity at 10 µM | [5] | |
| Antioxidant | DPPH Radical Scavenging | Acetone:water extract of Swertia chirayita | - | Identified as an active component | [2] |
| Anti-diabetic | Adipogenesis & Gene Expression | This compound | 3T3-L1 | No significant effect on adipogenesis or PPAR-γ/GLUT-4 mRNA. Increased adiponectin mRNA. | [6] |
| Adipogenesis & Gene Expression | Gentianine (metabolite of Swertiamarin) | 3T3-L1 | Significantly increased adipogenesis and PPAR-γ, GLUT-4, adiponectin mRNA. | [6] |
Experimental Workflows and Signaling Pathways
Visual representations of experimental procedures and molecular pathways provide a clear understanding of the methodologies and mechanisms of action.
Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of this compound.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
-
DMSO (for dissolving this compound)
Protocol:
-
Preparation of Reagents:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.
-
This compound Stock Solution (e.g., 1 mg/mL): Dissolve a known weight of this compound in DMSO.
-
Test Solutions: Prepare a series of dilutions of this compound from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using methanol.
-
Positive Control: Prepare a similar dilution series of ascorbic acid.
-
-
Assay Procedure:
-
Add 100 µL of each this compound dilution (or ascorbic acid) to the wells of a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % inhibition against the concentration of this compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Anticancer Activity: MTT Assay
Objective: To assess the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
Materials:
-
This compound
-
HCT-116 human colorectal carcinoma cells (or other relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the HCT-116 cells.
-
Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium (e.g., 10, 50, 100, 200, 400 µg/mL).
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose) and an untreated control (medium only).
-
Incubate the plate for 24 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) x 100
-
Plot the % viability against this compound concentration to determine the IC50 value.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Inflammation can be modeled in vitro by stimulating macrophages (e.g., RAW 264.7) with LPS, which induces the production of pro-inflammatory mediators like nitric oxide (NO). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[9]
Materials:
-
This compound
-
RAW 264.7 murine macrophage cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.
-
Incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Pre-treat the cells by adding 100 µL of the this compound dilutions to the wells and incubate for 1-2 hours.
-
After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for an additional 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well, shake, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B, shake, and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve and Calculation:
-
Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition: % Inhibition = [(NO_LPS_only - NO_sample) / NO_LPS_only] x 100
-
Determine the IC50 value. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.
-
Anti-diabetic Activity: Glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To assess the effect of this compound on glucose uptake in differentiated adipocytes.
Principle: 3T3-L1 pre-adipocytes can be differentiated into mature adipocytes, which are insulin-responsive and take up glucose from the medium. This assay measures the uptake of a fluorescent glucose analog (like 2-NBDG) to evaluate the compound's effect on this process, which is a key indicator of insulin sensitivity.
Materials:
-
This compound
-
3T3-L1 pre-adipocytes
-
Differentiation medium (DMEM with 10% FBS, dexamethasone, IBMX, insulin)
-
Insulin
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Krebs-Ringer Phosphate (KRP) buffer
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microplate reader
Protocol:
-
Differentiation of 3T3-L1 Cells:
-
Seed 3T3-L1 pre-adipocytes in a 96-well plate and grow to confluence (Day 0).
-
Induce differentiation by treating with differentiation medium for 2-3 days.
-
Maintain cells in DMEM with 10% FBS and insulin for another 2-3 days.
-
Mature the adipocytes in DMEM with 10% FBS for an additional 2-3 days until lipid droplets are clearly visible. The entire process takes about 7-10 days.
-
-
Glucose Uptake Assay:
-
Wash the differentiated adipocytes twice with KRP buffer.
-
Starve the cells in serum-free DMEM for 2-3 hours.
-
Treat the cells with various concentrations of this compound in KRP buffer for 1-2 hours. Include a positive control (e.g., insulin or metformin) and an untreated control.
-
Add 2-NBDG to a final concentration of 100 µM to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold KRP buffer.
-
Add 100 µL of KRP buffer to each well.
-
Measure the fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Calculation:
-
Quantify the fluorescence intensity for each condition.
-
Express the glucose uptake as a percentage relative to the untreated control.
-
Perform statistical analysis to determine the significance of this compound's effect.
-
References
- 1. Anti-inflammatory activity of compounds isolated from Swertia mussotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-guided isolation of antioxidant xanthones from Swertia chirayita (Roxb.) H. Karsten (Gentianaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journalcra.com [journalcra.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-diabetic activity of swertiamarin is due to an active metabolite, gentianine, that upregulates PPAR-γ gene expression in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Swertianin stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Swertianin, a xanthone found in various Swertia species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects. These application notes provide detailed protocols for the preparation of this compound stock solutions, their proper storage, and methodologies for investigating its effects on key signaling pathways, namely the STING-NF-κB and PPARγ pathways. The information presented herein is intended to facilitate reproducible and reliable experimental outcomes for researchers exploring the therapeutic potential of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20882-75-1 | [1] |
| Molecular Formula | C₁₄H₁₀O₆ | [1] |
| Molecular Weight | 274.22 g/mol | [1] |
| Appearance | Powder | Generic |
| Melting Point | 243 °C | [2] |
Table 2: Solubility of this compound
While specific quantitative solubility data (e.g., mg/mL or mM) for this compound in various organic solvents is not extensively documented in publicly available literature, it is known to be soluble in the following solvents. Researchers should determine the precise solubility for their specific experimental needs.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
A general protocol for determining solubility is provided in the Experimental Protocols section.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Long-term (months to years) | Desiccate, protect from light |
| Stock Solution | -20°C | Up to several months | Aliquot to avoid freeze-thaw cycles |
| Working Solution | 4°C | Short-term (prepare fresh daily) | Protect from light |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount of this compound: Based on the desired stock solution concentration (e.g., 10 mM), calculate the mass of this compound needed.
-
Calculation Example for a 10 mM stock solution:
-
Molecular Weight (MW) of this compound = 274.22 g/mol
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 274.22 g/mol * 1000 mg/g = 2.74 mg
-
-
-
Dissolve this compound in DMSO:
-
Aseptically weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired concentration.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
-
Sterilization (Optional but Recommended):
-
If required for your specific cell culture application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Investigation of this compound's Effect on the STING-NF-κB Signaling Pathway in Macrophages via Western Blot
Objective: To determine if this compound modulates the activation of the STING-NF-κB signaling pathway in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
STING agonist (e.g., 2'3'-cGAMP)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-p-p65, anti-p65, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed macrophages in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
The following day, pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO, ensuring the final concentration does not exceed 0.1%) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with a STING agonist (e.g., 5 µg/mL 2'3'-cGAMP) for a predetermined time (e.g., 1-3 hours) to induce pathway activation. Include an unstimulated control group.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to new tubes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to their total protein counterparts and to the loading control.
Protocol 3: Assessment of this compound's Effect on PPARγ Activation using a Luciferase Reporter Assay
Objective: To determine if this compound can activate the peroxisome proliferator-activated receptor-gamma (PPARγ).
Materials:
-
A suitable cell line for transfection (e.g., HEK293T or HepG2)
-
PPARγ expression vector
-
A luciferase reporter vector containing PPAR response elements (PPRE)
-
A control vector for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A known PPARγ agonist as a positive control (e.g., Rosiglitazone)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM), a positive control (e.g., Rosiglitazone), or a vehicle control (DMSO, final concentration ≤ 0.1%).
-
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Visualizations
Caption: this compound's modulation of STING-NF-κB and PPARG signaling pathways.
Caption: A typical experimental workflow for Western Blot analysis.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Swertianin Solubility for Aqueous Solutions
Welcome to the technical support center for improving the aqueous solubility of Swertianin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a naturally occurring xanthone compound isolated from plants of the Swertia genus.[1] It has garnered significant interest due to its diverse biological activities, including antioxidant and anti-inflammatory properties. However, this compound is a poorly water-soluble molecule, which can limit its bioavailability and therapeutic efficacy in aqueous physiological environments. This poor solubility poses a significant challenge for its development as a therapeutic agent, particularly for oral and parenteral dosage forms.
Q2: What are the general approaches to improve the aqueous solubility of a poorly soluble compound like this compound?
There are several established techniques to enhance the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate. Techniques include micronization and nanosuspension.
-
Solid Dispersion: Dispersing the drug in an inert hydrophilic carrier can enhance wettability and dissolution.
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.
-
Co-solvency: The addition of a water-miscible organic solvent in which the drug is more soluble can increase the overall solubility of the solution.
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the hydrophobic drug molecule, thereby increasing its apparent solubility in water.
-
Use of Surfactants: Surfactants can increase solubility by reducing surface tension and forming micelles that encapsulate the drug molecules.[2][3][4][5]
-
Q3: In which organic solvents is this compound known to be soluble?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] This information is crucial for preparing stock solutions before attempting to formulate aqueous dispersions.
Troubleshooting Guide
Issue 1: Low solubility of this compound in simple aqueous buffers.
-
Problem: Difficulty in achieving the desired concentration of this compound in buffers like PBS or Tris for in vitro assays.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent poor aqueous solubility of this compound. | 1. Co-solvency: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol. Add this stock solution to the aqueous buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is low enough to not affect the experiment (typically <1%).2. pH Adjustment: Since xanthone solubility can be pH-dependent, conduct a pH-solubility profile. Prepare a series of buffers with varying pH values (e.g., from pH 2 to 10) and determine the solubility of this compound in each. This will help identify a pH range where solubility is maximized. | Increased concentration of dissolved this compound in the final aqueous solution. |
| Precipitation upon addition to aqueous media. | 1. Use of Surfactants: Incorporate a non-ionic surfactant like Tween 80 or a polyoxyl castor oil derivative into the aqueous buffer before adding the this compound stock solution. Start with a low concentration (e.g., 0.1% v/v) and incrementally increase it. Surfactants can help stabilize the dispersed drug particles and prevent precipitation. | A stable, clear, or slightly opalescent solution without visible precipitate. |
Issue 2: Difficulty in preparing a stable and effective formulation for in vivo studies.
-
Problem: Poor bioavailability or inconsistent results in animal studies due to low this compound absorption.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low dissolution rate and poor absorption in the gastrointestinal tract. | 1. Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG). The solvent evaporation or melting method can be used. This enhances the dissolution rate by presenting the drug in an amorphous state with increased wettability.2. Nanosuspension: Formulate a nanosuspension of this compound. This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution velocity. | Improved oral bioavailability, leading to higher plasma concentrations and more consistent therapeutic effects. |
| Limited solubility at the site of absorption. | 1. Cyclodextrin Complexation: Form an inclusion complex of this compound with a cyclodextrin derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). This can significantly increase the apparent solubility of this compound. A phase solubility study should be performed to determine the optimal cyclodextrin and the stoichiometry of the complex. | Enhanced solubility and absorption, potentially leading to improved efficacy. |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various aqueous formulations is not extensively published, the following table summarizes data for the parent compound xanthone and a related xanthone derivative, α-mangostin, to provide a reference for expected solubility enhancements.
| Compound | Method | Carrier/System | Initial Solubility (µg/mL) | Enhanced Solubility (µg/mL) | Fold Increase | Reference |
| Xanthone | Oil-in-Water Emulsion | - | 2.6 | 95.1 | ~37 | [6] |
| Xanthone | Complex Coacervation | - | 2.6 | 4.1 | ~1.6 | [6] |
| α-Mangostin | Solid Dispersion | Polyvinylpyrrolidone (PVP) | 0.2 | 2743 | ~13715 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., a mixture of dichloromethane and methanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like UV-Vis spectroscopy, DSC, and XRD.
Protocol 2: Formulation of this compound Nanosuspension by Nanoprecipitation
-
Organic Phase Preparation: Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone or ethanol).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., 0.2% w/v Poloxamer 188 or Tween 80).
-
Nanoprecipitation: Inject the organic phase slowly into the aqueous phase under constant magnetic stirring. The drug will precipitate as nanoparticles.
-
Solvent Evaporation: Continue stirring for several hours to allow for the evaporation of the organic solvent.
-
Characterization: Characterize the nanosuspension for particle size, zeta potential, and drug content using dynamic light scattering (DLS) and HPLC.
Protocol 3: Phase Solubility Study for this compound-Cyclodextrin Complexation
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD) in a specific buffer (e.g., phosphate buffer, pH 7.4).
-
Addition of this compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: After equilibration, centrifuge the samples to separate the undissolved this compound. Filter the supernatant through a 0.45 µm membrane filter.
-
Quantification: Determine the concentration of dissolved this compound in each sample using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The resulting phase solubility diagram will indicate the stoichiometry of the complex and the stability constant.[7][8][9][10]
Visualizations
Caption: A general workflow for selecting and evaluating solubility enhancement strategies for this compound.
Caption: Mechanism of solubility enhancement via the solid dispersion technique.
References
- 1. This compound | CAS:20882-75-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades | Semantic Scholar [semanticscholar.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Biochemical characterization of bioinspired nanosuspensions from Swertia chirayita extract and their therapeutic effects through nanotechnology approach | PLOS One [journals.plos.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. csmres.co.uk [csmres.co.uk]
- 10. mdpi.com [mdpi.com]
Troubleshooting peak asymmetry in Swertianin HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Swertianin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to peak asymmetry in a question-and-answer format.
Peak Tailing
Q1: What is peak tailing and why is it a problem in this compound analysis?
A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than its leading edge.[1] An ideal peak should be symmetrical and Gaussian in shape.[1] This distortion is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity, making it difficult to detect trace-level impurities.[2] For compounds like this compound, maintaining peak symmetry is crucial for accurate analysis.
Q2: My this compound peak is tailing. What are the primary causes?
A: The most common causes of peak tailing for phenolic compounds like this compound in reversed-phase HPLC are:
-
Secondary Silanol Interactions: this compound, with its polar hydroxyl groups, can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[2] These interactions cause some this compound molecules to be retained longer, resulting in a "tail".[2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound's phenolic hydroxyl groups and the residual silanols on the column. If the pH is not optimal, it can lead to a mixture of ionized and non-ionized forms of the analyte, causing peak distortion.[3][4][5]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase, leading to poor peak shape.[3][6]
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or degradation of the stationary phase (e.g., formation of a void at the inlet) can lead to distorted peaks.[3]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread before it reaches the detector.[7]
Q3: How can I troubleshoot and resolve peak tailing for this compound?
A: A systematic approach can help identify and resolve the cause of peak tailing.
-
Optimize Mobile Phase pH: Since this compound is a phenolic compound, it is acidic. To minimize interactions with silanol groups, the mobile phase pH should be kept low (e.g., pH 2.5-3.5) using an acidic modifier like formic acid or phosphoric acid. This ensures that the silanol groups are protonated (less active).[8]
-
Check for Column Overload: Reduce the sample concentration or injection volume by a factor of 5 or 10. If the peak shape improves and becomes more symmetrical, the original sample was likely overloaded.[3][9]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer residual silanol groups, which significantly reduces the potential for secondary interactions.[8]
-
Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., to 25-50 mM) can help to mask the residual silanol groups and maintain a constant pH.[10]
-
Inspect the Column and Guard Column: If a guard column is in use, remove it and re-inject the sample. If the peak shape improves, the guard column is the source of the problem and should be replaced.[10] If the problem persists, the analytical column may be contaminated or have a void. Try flushing the column with a strong solvent or, if necessary, replace it.[7]
Peak Fronting
Q1: My this compound peak is fronting. What does this indicate?
A: Peak fronting is when the first half of the peak is broader than the second half. It is less common than peak tailing but can also affect quantification.[11]
Q2: What are the common causes of peak fronting?
A: The primary causes of peak fronting include:
-
Sample Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can lead to fronting.[12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 30% acetonitrile), the analyte band can become distorted as it enters the column.[11][12]
-
Low Column Temperature: Insufficient temperature can sometimes contribute to fronting.[13]
-
Column Collapse: A physical collapse of the packed bed inside the column, although a more drastic failure, can cause severe fronting.[14]
Q3: How can I fix a fronting peak?
A: Here are the steps to address peak fronting:
-
Reduce Sample Concentration/Volume: Dilute your sample or inject a smaller volume to see if the peak shape becomes more symmetrical.[12]
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve and dilute your this compound standard and samples in the initial mobile phase composition.[13]
-
Increase Column Temperature: If using a column oven, try increasing the temperature in increments of 5 °C (e.g., from 25 °C to 30 °C or 35 °C) to see if it improves the peak shape.[15]
-
Check Column Condition: If the problem appears suddenly and is severe, it could indicate a catastrophic column failure, and the column may need to be replaced.[14]
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry Factor (As) for a Representative Phenolic Acid
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observation |
| 2.5 | 1.1 | Symmetrical peak |
| 3.5 | 1.3 | Minor tailing |
| 4.5 (close to pKa) | 2.1 | Significant tailing |
| 5.5 | 1.8 | Moderate tailing |
| 6.5 | 1.6 | Tailing still present |
Data is illustrative, based on general principles for phenolic compounds.[2][16]
Table 2: Effect of Column Temperature on Peak Tailing Factor (Tf) for a Polar Analyte
| Column Temperature (°C) | Tailing Factor (Tf) | Observation |
| 25 | 1.4 | Moderate tailing |
| 35 | 1.2 | Improved symmetry |
| 45 | 1.1 | Good symmetry |
Data is illustrative, based on general chromatographic principles.[15]
Table 3: Effect of Sample Load on Peak Asymmetry Factor (As)
| Sample Concentration (µg/mL) | Injection Volume (µL) | Mass on Column (ng) | Peak Asymmetry Factor (As) | Peak Shape |
| 10 | 10 | 100 | 1.1 | Symmetrical |
| 100 | 10 | 1000 | 1.6 | Tailing |
| 250 | 10 | 2500 | 2.5 | Severe Tailing (Overload) |
| 500 | 10 | 5000 | 0.8 | Fronting (Overload) |
Data is illustrative, based on general principles of column overload.[9]
Experimental Protocols
Exemplary HPLC Method for this compound Analysis
This protocol is based on established methods for similar xanthone compounds like Swertiamarin and Swerchirin.[17]
-
HPLC System: A standard HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Elution:
-
0-20 min: 30% B to 70% B
-
20-25 min: 70% B to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: 90% B to 30% B
-
35-40 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 238 nm (or as optimized for this compound)
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh and dissolve this compound standard or sample extract in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Mandatory Visualizations
Diagrams
Caption: Troubleshooting workflow for peak tailing.
Caption: Interactions causing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. moravek.com [moravek.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. How can sample concentration have an effect on peak shape in HPLC - FAQ [mtc-usa.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromtech.com [chromtech.com]
- 16. researchgate.net [researchgate.net]
- 17. (PDF) Improved and rapid hplc-pda method for identification and quantification of swertiamarin in the aerial parts of enicostemma axillare (2012) | Virendra Singh Rana | 7 Citations [scispace.com]
Technical Support Center: Optimization of Swertianin Extraction from Swertia chirayita
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of swertianin from Swertia chirayita.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in ensuring a high yield of this compound?
A1: The quality of the raw plant material is paramount. The concentration of bioactive compounds like this compound can vary significantly based on factors such as the geographical origin, cultivation practices, and harvesting conditions.[1][2][3] It is crucial to use authenticated Swertia chirayita plant material. For optimal results, it is recommended to use shade-dried aerial parts of the plant.[4][5][6]
Q2: Which extraction method is most effective for obtaining a high yield of this compound?
A2: Both modern and conventional methods can be effective, but modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient in terms of time and solvent consumption.[2][5] Studies on related compounds in Swertia species have shown that UAE and MAE can provide better yields compared to traditional methods like heat reflux extraction.[5][7] However, static extraction for 24 hours has also been shown to yield a high recovery of this compound.[8] The choice of method may depend on the available equipment and desired scale of extraction.
Q3: What is the best solvent for extracting this compound?
A3: The choice of solvent is a critical factor.[1] Due to the polar nature of this compound, polar solvents are generally more effective. Aqueous ethanol and methanol have been widely and successfully used for the extraction of this compound and other bioactive compounds from Swertia species.[8][9] For instance, 50% aqueous ethanol has been found to be efficient for MAE and UAE of related compounds from Swertia chirata.[5][7] Some studies have also utilized 80% acetone for the extraction of xanthones from Swertia species.[10][11]
Q4: How do temperature and extraction time affect this compound yield?
A4: Temperature and time are interdependent parameters that significantly influence extraction efficiency. Higher temperatures can enhance the solubility and diffusion rate of this compound, but excessive heat can lead to the degradation of heat-sensitive compounds.[1][2] For instance, in ultrasound-assisted extraction of a similar compound from a related species, an extraction temperature of around 62.7°C for 50 minutes was found to be optimal.[12][13] For MAE, a shorter duration of around 4 minutes has been reported to be effective.[14]
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is a validated and widely used method for the accurate quantification of this compound.[10][11][15] This technique offers high selectivity and sensitivity.[10][11] A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. Detection is commonly performed using a photodiode array (PDA) detector at a wavelength of around 238 nm for this compound.[8][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Poor quality of plant material: Incorrect species, improper drying, or degradation during storage.[1][5] 2. Suboptimal extraction solvent: The solvent may not be polar enough to efficiently extract this compound.[1] 3. Inefficient extraction parameters: Incorrect temperature, time, or solid-to-solvent ratio.[4][12] 4. Incomplete extraction: Insufficient duration or inadequate agitation. | 1. Verify plant material: Ensure the use of authenticated, properly dried and stored Swertia chirayita. Shade drying of leaves harvested at the budding stage is recommended.[5][7] 2. Optimize solvent: Use polar solvents like aqueous methanol or ethanol. Experiment with different concentrations (e.g., 30-70% ethanol).[7][12] 3. Optimize parameters: Systematically vary temperature (e.g., 40-70°C), time (e.g., 30-60 min for conventional methods, shorter for UAE/MAE), and solid-to-solvent ratio (e.g., 1:20 to 1:40 g/mL).[4][12] 4. Enhance extraction: For maceration, ensure continuous shaking. For UAE and MAE, ensure proper functioning of the equipment. |
| Inconsistent Results Between Batches | 1. Variability in raw material: Natural variation in phytochemical content.[2][3] 2. Inconsistent extraction procedure: Minor deviations in parameters like temperature, time, or solvent concentration.[2] 3. Sample preparation inconsistency: Differences in particle size of the ground plant material.[4] | 1. Standardize raw material: Source plant material from a reliable supplier and, if possible, use material from the same harvest. 2. Maintain strict protocol adherence: Document and precisely follow all extraction parameters for each batch. 3. Standardize particle size: Grind the dried plant material to a uniform and fine powder to ensure consistent surface area for extraction.[4] |
| Degradation of this compound | 1. Excessive heat: High temperatures during extraction or drying can degrade the compound.[1] 2. Exposure to light: Some bioactive compounds are light-sensitive. 3. Improper storage of extract: Storing the extract at room temperature or in the presence of light can lead to degradation. | 1. Control temperature: Avoid excessive temperatures. For heat-reflux methods, maintain a gentle boil. For MAE and UAE, use optimized temperature settings.[12][14] 2. Protect from light: Conduct extraction in amber-colored glassware or protect the setup from direct light. 3. Proper storage: Store the final extract in a cool, dark place, preferably at refrigerated or frozen temperatures.[12][13] |
| Co-extraction of Impurities | 1. Non-selective solvent: The solvent may be extracting a wide range of compounds along with this compound. 2. Complex plant matrix: Swertia chirayita contains numerous phytochemicals that can be co-extracted.[17] | 1. Solvent optimization: While polar solvents are necessary, experimenting with different solvent systems (e.g., varying the water content in ethanol/methanol) can help improve selectivity. 2. Purification steps: Employ post-extraction purification techniques such as liquid-liquid partitioning or column chromatography to isolate this compound from other co-extracted compounds.[10][11] |
Data Presentation: Comparison of Extraction Parameters
The following tables summarize quantitative data from studies on the extraction of this compound and related compounds from Swertia species.
Table 1: Optimization of Ultrasound-Assisted Extraction (UAE) for Swertiamarin
| Parameter | Range Studied | Optimal Condition | Reference |
| Extraction Time (min) | 5 - 65 | 50 | [12][13] |
| Ethanol Concentration (%) | 10 - 90 | 30 | [12][13] |
| Liquid-to-Solid Ratio (mL/g) | 10 - 50 | 30 | [12][13] |
| Temperature (°C) | 20 - 80 | 62.7 | [12][13] |
Table 2: Comparison of Different Extraction Techniques for Mangiferin (a related compound in S. chirata)
| Extraction Method | Solvent | Yield (%) | Reference |
| Heat Reflux Extraction (HRE) | 50% Aqueous Ethanol | 4.14 | [5][7] |
| Microwave-Assisted Extraction (MAE) | 50% Aqueous Ethanol | 4.82 | [5][7] |
| Ultrasound-Assisted Extraction (UAE) | 50% Aqueous Ethanol | 4.86 | [5][7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
1. Sample Preparation:
-
Shade dry the aerial parts of Swertia chirayita.
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh).[4]
2. Extraction:
-
Accurately weigh 1 gram of the powdered plant material and place it in a 50 mL flask.
-
Add 30 mL of 30% aqueous ethanol (v/v) to achieve a liquid-to-solid ratio of 30:1.[12][13]
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 63°C and sonicate for 50 minutes.[12][13]
3. Post-Extraction:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Store the dried extract at 4°C in a desiccator until further analysis.[4]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
1. Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 200 µg/mL).
2. Sample Preparation:
-
Dissolve a known amount of the dried extract in methanol to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[15]
3. HPLC Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 9:91 v/v) or a gradient of methanol and water.[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 40°C.[18]
-
Injection Volume: 20 µL.[15]
4. Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 2. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating the Terrain: Challenges and Limitations of Full Plant Extracts [greenskybio.com]
- 4. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of harvest and extraction factors by full factorial design for the improved yield of C-glucosyl xanthone mangiferin from Swertia chirata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical investigation of crude methanol extracts of different species of Swertia from Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A validated method for analysis of Swerchirin in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated method for analysis of Swerchirin in Swertia longifolia Boiss. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical characterization of bioinspired nanosuspensions from Swertia chirayita extract and their therapeutic effects through nanotechnology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. web.usm.my [web.usm.my]
- 17. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [HPLC fingerprinting of total glycosides of Swertia franchetiana] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Swertianin during experimental procedures
Welcome to the Technical Support Center for Swertianin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a xanthone compound, a class of polyphenolic compounds, primarily isolated from plants of the Swertia genus. Like many polyphenols, this compound is susceptible to degradation under various experimental conditions, which can lead to inaccurate experimental results and loss of biological activity. Its structure, rich in hydroxyl groups, makes it prone to oxidation.
Q2: What are the main factors that cause this compound degradation?
The primary factors contributing to this compound degradation are:
-
Light: Exposure to light, particularly UV and certain visible light wavelengths, can induce photodegradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
pH: this compound is more stable in acidic to neutral conditions and is prone to rapid degradation in alkaline environments.
-
Oxidation: The presence of oxygen and oxidizing agents can lead to oxidative degradation of the phenolic structure.
-
Enzymes: Plant-derived enzymes, such as polyphenol oxidases and peroxidases, released during extraction can enzymatically degrade this compound.
Q3: How can I visually identify if my this compound sample has degraded?
A color change in your this compound solution, often to a brownish hue, is a common indicator of degradation, particularly oxidation. However, significant degradation can occur without a noticeable color change. Therefore, it is crucial to rely on analytical methods like HPLC for accurate quantification.
Q4: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored as a dry powder in a cool, dark, and dry place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[1] Solutions of this compound should be freshly prepared. If storage of solutions is necessary, they should be kept at low temperatures in amber vials with minimal headspace to reduce oxygen exposure.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound after extraction | Degradation during extraction: High temperatures, prolonged extraction times, or exposure to light during the process. | Optimize extraction parameters. Use lower temperatures (e.g., room temperature for maceration, or controlled temperature for ultrasound-assisted extraction). Protect the extraction setup from light by using amber glassware or covering it with aluminum foil. |
| Inefficient extraction solvent: The chosen solvent may not be optimal for this compound. | This compound is soluble in solvents like DMSO, acetone, and chloroform.[2][3] For plant extraction, consider using acetone or methanol, potentially with a small percentage of a weak acid like formic acid to improve stability. | |
| Incomplete extraction: Insufficient solvent volume or extraction time. | Ensure the solvent-to-solid ratio is adequate to fully submerge the plant material. For maceration, allow sufficient time (e.g., 24-72 hours) with periodic agitation. For ultrasound-assisted extraction, optimize the sonication time. | |
| Discoloration (browning) of this compound extract/solution | Oxidative degradation: Exposure to atmospheric oxygen. | Work in an inert atmosphere (e.g., under nitrogen or argon) when possible. Use degassed solvents. Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the solvent, though their compatibility with downstream applications should be verified. |
| Alkaline pH: The pH of the extraction or solvent system is too high. | Maintain a slightly acidic to neutral pH during extraction and in subsequent solutions. If necessary, buffer the solution to a pH between 4 and 6. | |
| Inconsistent results in bioassays | Degradation of this compound in assay buffer: The pH or composition of the assay buffer may be causing degradation during the experiment. | Check the pH of your assay buffer. If it is alkaline, consider adjusting it to a more neutral pH if your experimental design allows. Prepare fresh this compound stock solutions for each experiment. |
| Photodegradation during the assay: Exposure to ambient light during long incubation periods. | Conduct experiments in low-light conditions or use amber-colored microplates. |
Quantitative Data on Xanthone Degradation
Table 1: Thermal Degradation of Mangiferin at pH 5
| Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 60 | 0.003 | 231.0 |
| 80 | 0.015 | 46.2 |
| 100 | 0.065 | 10.7 |
| 120 | 0.250 | 2.8 |
| 140 | 0.850 | 0.8 |
Data adapted from studies on mangiferin degradation and presented as an illustrative example.
Table 2: pH-Dependent Degradation of Mangiferin at 100°C
| pH | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 3 | 0.025 | 27.7 |
| 4 | 0.040 | 17.3 |
| 5 | 0.065 | 10.7 |
| 6 | 0.120 | 5.8 |
| 7 | 0.230 | 3.0 |
Data adapted from studies on mangiferin degradation and presented as an illustrative example.
Experimental Protocols
Protocol 1: Maceration for this compound Extraction
This method is suitable for small-scale extraction at room temperature, minimizing thermal degradation.
-
Sample Preparation: Air-dry the plant material (e.g., Swertia species) at a temperature below 40°C and grind it into a coarse powder.
-
Maceration:
-
Place a known amount of the powdered plant material (e.g., 10 g) into a conical flask or a sealed container.
-
Add a suitable solvent, such as 80% acetone or methanol, at a solvent-to-solid ratio of 10:1 (v/w) (e.g., 100 mL for 10 g of plant material).
-
Seal the container to prevent solvent evaporation.
-
Keep the mixture at room temperature for 24-72 hours with occasional shaking or stirring.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Storage: Store the dried extract in an amber vial at -20°C.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
UAE can enhance extraction efficiency and reduce extraction time.
-
Sample Preparation: Prepare the dried and powdered plant material as described in Protocol 1.
-
Extraction:
-
Place the powdered plant material (e.g., 1 g) in an extraction vessel.
-
Add the extraction solvent (e.g., 80% methanol) at a desired solvent-to-solid ratio (e.g., 20:1 v/w).
-
Place the vessel in an ultrasonic bath.
-
Sonication parameters should be optimized, but typical starting points are a frequency of 40 kHz and a power of 100 W for 30 minutes. The temperature of the water bath should be controlled to prevent overheating (e.g., maintain at 25-30°C).
-
-
Filtration and Concentration: Follow the same procedure as in Protocol 1.
-
Storage: Store the dried extract in an amber vial at -20°C.
Protocol 3: HPLC Quantification of this compound
This protocol provides a general method for the quantification of this compound. The specific parameters may need to be optimized for your system.
-
Chromatographic System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol). A typical gradient could be:
-
0-5 min: 10-20% B
-
5-25 min: 20-50% B
-
25-30 min: 50-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 254 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Signaling Pathways and Experimental Workflows
This compound and the PPARγ Signaling Pathway
This compound has been shown to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a key regulator of lipid metabolism and inflammation. This activation leads to the inhibition of M1 macrophage polarization, thereby reducing the expression of pro-inflammatory cytokines.
Caption: this compound activates PPARγ, leading to the inhibition of M1 macrophage polarization.
This compound and the STING Signaling Pathway
This compound can also activate the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response. This activation can promote M1 macrophage polarization and has been linked to anti-tumor activity.
Caption: this compound activates the STING pathway, promoting an inflammatory response.
Experimental Workflow for Studying this compound Degradation
This workflow outlines the steps to quantitatively assess the degradation of this compound under different conditions.
Caption: A workflow for the kinetic analysis of this compound degradation.
References
Swertianin stability issues in different solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with swertianin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments involving this compound in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a secoiridoid xanthone, can be influenced by several factors, similar to other phenolic compounds. The most critical factors include:
-
pH: this compound is expected to be more stable in acidic to neutral conditions. Alkaline conditions can lead to the hydrolysis of the secoiridoid structure and degradation of the xanthone core. Studies on other secoiridoids have shown increased degradation rates with increasing pH.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. It is advisable to store this compound solutions at low temperatures (e.g., 2-8 °C or frozen) to minimize thermal degradation.[1][2]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of the xanthone chromophore. Solutions should be protected from light by using amber vials or by covering the containers with aluminum foil.
-
Solvent Type: The choice of solvent can significantly impact the stability of this compound. Protic solvents may participate in degradation reactions, while aprotic solvents might offer better stability. The polarity of the solvent also plays a role.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic groups in the this compound molecule. Using degassed solvents can help mitigate this issue.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: Based on its chemical structure, this compound is soluble in a range of organic solvents. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
For short-term storage, aprotic solvents like DMSO or acetone are often preferred. For longer-term storage, it is recommended to store this compound as a dry powder at -20°C or below and prepare fresh solutions as needed. If solutions must be stored, they should be kept at low temperatures and protected from light.
Q3: I am observing a change in the color of my this compound solution over time. What could be the cause?
A3: A change in the color of a this compound solution, such as turning yellow or brown, is a common indicator of degradation. This is likely due to the formation of degradation products that absorb light at different wavelengths. The primary causes for color change are:
-
Oxidation: The phenolic hydroxyl groups on the xanthone ring are susceptible to oxidation, which can lead to the formation of colored quinone-type structures.
-
pH-induced degradation: In alkaline solutions, the opening of the lactone ring in the secoiridoid part and subsequent reactions can lead to colored degradation products.
-
Photodegradation: Exposure to light can induce photochemical reactions, resulting in colored byproducts.
To troubleshoot this, ensure your solutions are protected from light, stored at a low temperature, and prepared with degassed solvents if oxidation is suspected.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
Symptoms:
-
A significant decrease in the peak area of this compound in HPLC analysis over a short period.
-
Reduced biological activity in your experimental assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | This compound may be unstable in the chosen solvent. Consider switching to an aprotic solvent like DMSO or acetone for better stability. |
| High Storage Temperature | Elevated temperatures accelerate degradation. Store stock solutions at -20°C or -80°C and working solutions at 2-8°C for short periods.[1][2] |
| Exposure to Light | Photodegradation can occur rapidly. Always store solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible. |
| Incorrect pH | If using aqueous buffers, ensure the pH is in the acidic to neutral range (pH 4-7). Avoid alkaline conditions.[3][4][5] |
| Oxidation | Use high-purity, degassed solvents to prepare your solutions. Consider adding an antioxidant, but be mindful of potential interference with your experiments. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Symptoms:
-
New peaks, not present in the initial chromatogram of the this compound standard, appear over time.
-
The peak shape of this compound may become distorted.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Acid or Base Hydrolysis | Degradation under acidic or basic conditions can lead to specific breakdown products. Analyze your sample preparation and storage conditions for any sources of strong acids or bases. Secoiridoids are known to undergo acid hydrolysis.[6][7] |
| Thermal Degradation | Heating can cause the formation of thermal degradants. Avoid exposing this compound solutions to high temperatures during your experimental workflow (e.g., during solvent evaporation). |
| Photodegradation | Exposure to light can generate photoproducts. Compare chromatograms of light-exposed and light-protected samples to identify photodegradation peaks. |
| Oxidative Degradation | The presence of oxygen can lead to oxidative byproducts. Prepare samples using degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
Data on Stability of Related Compounds
Direct quantitative stability data for this compound is limited in the literature. However, data from structurally related secoiridoids and xanthones can provide valuable insights.
Table 1: Stability of Secoiridoids and Xanthones under Different Storage Conditions
| Compound | Condition | Observation | Reference |
| Gentiopicroside | 6 months storage | Decomposition observed. | [1] |
| Sweroside | 6 months storage | Decomposition observed. | [1] |
| Swertiamarin | Room temperature or refrigerated | Nearly unchanged content. | [1][2] |
| Swertiamarin | High temperature | Content reduced to 85%. | [1][2] |
| Xanthones | Long-term, refrigerated, and accelerated conditions | Stable. | [1][2] |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol is a general guideline for performing forced degradation studies to understand the stability of this compound under various stress conditions, based on ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the powdered this compound in a hot air oven at a specified temperature (e.g., 105°C) for a set duration.
-
For solutions, incubate the stock solution at a high temperature (e.g., 80°C) for a specified time.
-
Analyze the samples at different time intervals.
-
-
Photostability Testing:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
Analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method (Adapted from Swertiamarin Analysis)
This method can be used as a starting point and should be validated for this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of this compound (to be determined, but likely around 240-260 nm and 320-340 nm based on its xanthone structure).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
References
- 1. Analysis of iridoids, secoiridoids and xanthones in Centaurium erythraea, Frasera caroliniensis and Gentiana lutea using LC-MS and RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. extractionmagazine.com [extractionmagazine.com]
- 5. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Acid hydrolysis of secoiridoid aglycons during storage of virgin olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Swertianin Quantification in Herbal Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Swertianin in complex herbal mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of this compound quantification.
Issue 1: Poor Chromatographic Resolution or Asymmetric Peak Shape
-
Question: My HPLC chromatogram shows poor separation between this compound and other components, and the this compound peak is tailing or fronting. What could be the cause and how can I fix it?
-
Answer:
-
Mobile Phase Composition: The composition of your mobile phase is critical for good separation. An inappropriate solvent ratio can lead to co-elution of compounds with similar polarities.
-
Solution: Optimize the gradient elution program. For xanthones like this compound, a common mobile phase consists of a mixture of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[1][2] Adjusting the gradient slope or the initial and final concentrations of the organic solvent can improve resolution.
-
-
Column Issues: The analytical column can degrade over time or become contaminated, leading to poor peak shape.
-
Solution:
-
Column Washing: Flush the column with a strong solvent (e.g., isopropanol or a higher concentration of the organic mobile phase) to remove strongly retained compounds.
-
Guard Column: Use a guard column to protect the analytical column from contaminants in the sample matrix.
-
Column Replacement: If the problem persists after thorough washing, the column may need to be replaced.
-
-
-
Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure it is of a similar or weaker eluotropic strength.
-
-
Issue 2: Low or Inconsistent Recovery of this compound
-
Question: I am experiencing low and variable recovery of this compound from my herbal matrix. What are the potential reasons and how can I improve it?
-
Answer:
-
Inefficient Extraction: The chosen extraction method may not be optimal for releasing this compound from the plant material.
-
Solution: The selection of the extraction solvent and method is crucial.[3] Methanol and aqueous methanol have been effectively used for extracting xanthones and secoiridoids from Swertia species.[4] Compare different extraction techniques such as ultrasonication, maceration, and reflux extraction to determine the most efficient method for your specific herbal mixture.[1][3][5] The duration of extraction also plays a significant role.[3]
-
-
Analyte Degradation: this compound may be susceptible to degradation during sample preparation and analysis due to factors like pH, temperature, and light exposure.[6][7]
-
Solution:
-
Temperature Control: Keep samples cool during processing and storage to minimize enzymatic and chemical degradation.
-
Light Protection: Store extracts and standard solutions in amber vials or protect them from light.
-
pH Control: The stability of phenolic compounds can be pH-dependent.[7] Investigate the effect of pH on this compound stability and adjust the extraction and mobile phase conditions accordingly.
-
-
-
Matrix Effects: Co-extracted compounds from the herbal matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and consequently, inaccurate quantification.
-
Solution:
-
Sample Clean-up: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
-
Internal Standard: Use a suitable internal standard (IS) that has similar physicochemical properties and chromatographic behavior to this compound. Rutin has been used as an internal standard in the LC-MS/MS analysis of a related compound, swertianolin.[8]
-
-
-
Frequently Asked Questions (FAQs)
1. General Methodology
-
Question: What is the most common analytical technique for this compound quantification in herbal mixtures?
-
Answer: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most widely used technique for the qualitative and quantitative analysis of this compound and other active compounds in Swertia species and other herbal medicines.[1][9][10][11] LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for quantifying trace amounts of the analyte in complex matrices.[8]
-
Question: How do I choose the right extraction solvent for this compound?
-
Answer: The choice of solvent depends on the polarity of this compound. Methanol is a commonly used solvent for the extraction of xanthones and secoiridoids from Swertia species.[4] Different extraction methods, including static extraction, continuous shaking extraction, and ultrasonic extraction, have been evaluated, with static extraction showing good recovery for swertiamarin and mangiferin.[3] It is recommended to optimize the extraction solvent and method for your specific herbal matrix to achieve the best recovery.
2. Data Interpretation and Validation
-
Question: What are the key parameters for validating an analytical method for this compound quantification?
-
Answer: According to ICH guidelines, a validated analytical method should demonstrate acceptable levels of:
-
Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components in the sample matrix.[1]
-
Linearity: A linear relationship between the concentration of this compound and the instrument response over a defined range.[1][12]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically expressed as the relative standard deviation (RSD).[1][13]
-
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies.[1][2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.[2][12][13]
-
3. Reference Standards
-
Question: Where can I obtain a this compound reference standard, and how should I handle it?
-
Answer: High-purity reference standards are crucial for accurate quantification. These can be procured from reputable suppliers of phytochemical standards.[14][15]
-
Procurement: When procuring a reference standard, ensure you receive a Certificate of Analysis (CoA) detailing its purity and characterization.[16]
-
Handling: Handle reference standards in a controlled environment to avoid contamination.[14] Avoid inserting spatulas directly into the primary container.
-
Storage: Store reference standards according to the manufacturer's instructions, typically in a cool, dark, and dry place to prevent degradation.[16] Before use, allow the standard to equilibrate to room temperature to avoid condensation.[16]
-
Quantitative Data Summary
Table 1: HPLC and LC-MS/MS Method Validation Parameters for this compound and Related Compounds
| Analyte | Method | Linearity (Concentration Range) | r² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD %) | Reference |
| Swerchirin | HPLC-UV | 6 - 24 µg/mL | > 0.9998 | 2.1 | 6.3 | 98 - 107 | ≤ 3.3 | [1][2] |
| Swertiamarin | HPLC-PDA | 4 - 80 µg/mL | 0.998 | 4 | 6 | 95.80 - 101.76 | Intra-day: < 1.6, Inter-day: < 2.9 | [12][13] |
| Swertianolin | LC-MS/MS | 0.5 - 500 ng/mL | N/A | N/A | 0.5 ng/mL | > 66.7 | < 6.8 | [8] |
N/A: Not explicitly available in the cited source.
Table 2: Comparison of Extraction Methods for Compounds in Swertia Species
| Compound | Plant Species | Extraction Method | Solvent | Recovery/Yield | Reference |
| Swerchirin | Swertia longifolia | Maceration | 80% Acetone | Not specified | [1][2] |
| Swertiamarin | Enicostemma axillare | Cold Maceration | Water | 38.12 ± 1.74% | [13] |
| Swertiamarin | Swertia chirayita | Static Extraction (24h) | Methanol | 256.98 mg/g | [3] |
| Mangiferin | Swertia chirayita | Static Extraction (24h) | Methanol | 155.76 ± 7.78 mg/g | [3] |
| Amarogentin | Swertia chirayita | Static Extraction (24h) | Methanol | 5.79 mg/g | [5] |
Experimental Protocols
Detailed Methodology for HPLC Quantification of Swerchirin (as a representative xanthone)
This protocol is based on a validated method for Swerchirin quantification in Swertia longifolia.[1][2]
-
Sample Preparation:
-
Weigh 0.1 g of dried and powdered aerial parts of the herbal mixture.
-
Perform defatting by extracting three times with 30 mL of hexane for one hour at 40°C.
-
Filter the suspension and discard the hexane filtrate.
-
Extract the remaining plant material with an appropriate solvent for this compound (e.g., methanol or 80% acetone).
-
Concentrate the extract under reduced pressure.
-
Dissolve the residue in a known volume of the mobile phase (e.g., 25 mL of acetonitrile).
-
Filter the final solution through a 0.45 µm PTFE filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength appropriate for this compound (e.g., xanthones show strong absorption between 230-300 nm).[1]
-
-
Method Validation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
-
Inject the standards to construct a calibration curve and determine linearity.
-
Perform recovery studies by spiking a known amount of this compound standard into a blank herbal matrix extract.
-
Assess precision by analyzing replicate samples on the same day (intra-day) and on different days (inter-day).
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting common HPLC issues.
Caption: Factors influencing quantification accuracy.
References
- 1. A validated method for analysis of Swerchirin in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated method for analysis of Swerchirin in Swertia longifolia Boiss. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical investigation of crude methanol extracts of different species of Swertia from Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of swertianolin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thebioscan.com [thebioscan.com]
- 10. Quantitative HPLC analysis of swertiamarin, mangiferin, amarogentin. [wisdomlib.org]
- 11. Qualitative and quantitative analysis of Swertia herbs by high performance liquid chromatography-diode array detector-mass spectrometry (HPLC-DAD-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. web.usm.my [web.usm.my]
- 14. Procurement and Handling of Reference Standards - SOP - PharmaBlog [pharmablog.in]
- 15. Reference Standards | Pharma Lab | Procurement [gmp-publishing.com]
- 16. PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS – PharmaGuideHub [pharmaguidehub.com]
Technical Support Center: Refining Dosage and Administration of Swertianin for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in effectively designing and executing in vivo studies with Swertianin.
Frequently Asked Questions (FAQs)
1. What is a recommended starting dose for this compound in vivo?
For initial studies, a dose of 10 mg/kg administered orally once daily has been shown to be effective in a mouse model of metabolic dysfunction-associated fatty liver disease (MASLD) over a four-week period[1]. However, the optimal dose will likely vary depending on the animal model, disease indication, and administration route. For related compounds like swertiamarin, in vivo doses have ranged from 2 mg/kg to 400 mg/kg for different indications, suggesting a wide therapeutic window may be possible[2][3]. It is highly recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
2. What are the possible administration routes for this compound?
Currently, oral gavage is the most documented route of administration for this compound in vivo[1]. For the related compound swertiamarin, both oral and intraperitoneal (IP) injections have been used[2][3]. Intravenous (IV) administration may also be a possibility, though there is limited specific information available for this compound. The choice of administration route will depend on the desired pharmacokinetic profile and the experimental model.
3. How should I prepare this compound for in vivo administration?
Due to its likely poor aqueous solubility, this compound may require a specific vehicle for complete dissolution. For in vitro studies, this compound has been dissolved in dimethyl sulfoxide (DMSO) to create a stock solution[1]. For in vivo administration, a common approach for poorly soluble compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as polyethylene glycol (PEG300) and/or saline. One study investigating auranofin, another poorly soluble compound, utilized a vehicle composed of 50% DMSO, 40% PEG300, and 10% ethanol for oral administration in mice[4][5]. It is crucial to keep the final concentration of DMSO as low as possible to avoid toxicity.
4. What are the known signaling pathways activated by this compound?
This compound has been shown to activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARG) signaling pathway. This activation leads to the inhibition of M1 macrophage polarization and a reduction in inflammation[1]. Additionally, this compound is reported to promote macrophage M1 polarization through the STING-NF-κB signaling pathway, which has anti-tumor effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no observable in vivo efficacy | Inadequate Dosage: The administered dose may be too low to elicit a biological response. | - Conduct a dose-response study, starting with the documented effective dose of 10 mg/kg (oral) and escalating to higher doses. - Consider the dosages used for the related compound, swertiamarin (2-400 mg/kg), as a reference for your dose-ranging studies[2][3]. |
| Poor Bioavailability: The compound may have low absorption or be rapidly metabolized. | - Consider alternative administration routes that may offer higher bioavailability, such as intraperitoneal or intravenous injection. - If using oral gavage, ensure the vehicle is optimized for maximum solubility and absorption. | |
| Compound Instability: this compound may be degrading in the prepared formulation. | - Prepare fresh formulations for each administration. - Conduct stability studies of your this compound formulation under your experimental conditions. | |
| Precipitation of this compound in the vehicle | Poor Solubility: this compound may not be fully soluble in the chosen vehicle. | - Increase the proportion of the co-solvent (e.g., DMSO, PEG300) in your vehicle. A common vehicle for oral administration of poorly soluble compounds is a mixture of DMSO, PEG300, and saline or water[4][5]. - Gently warm the vehicle to aid dissolution, but be mindful of the compound's stability at higher temperatures. - Use sonication to help dissolve the compound. |
| Adverse effects or toxicity in animals | Vehicle Toxicity: The vehicle, especially at high concentrations of solvents like DMSO, can cause toxicity. | - Reduce the concentration of the organic solvent in your final formulation. - Always include a vehicle-only control group in your experiments to differentiate between compound and vehicle effects. |
| Compound Toxicity: The administered dose of this compound may be too high. | - Reduce the dosage and perform a toxicity study to determine the maximum tolerated dose (MTD). |
Quantitative Data Summary
Table 1: In Vivo Dosage of this compound and Related Compounds
| Compound | Animal Model | Disease/Indication | Dosage | Administration Route | Reference |
| This compound | Mouse | Metabolic Dysfunction-Associated Fatty Liver Disease (MASLD) | 10 mg/kg, daily for 4 weeks | Oral | [1] |
| Swertiamarin | Mouse | Inflammation/Immunomodulation | 2, 5, and 10 mg/kg b.w. | Intraperitoneal | [3] |
| Swertiamarin | Rat | Chronic Prostatic Hyperplasia | 16 and 32 mg/kg/day | Not specified | [2] |
| Swertiamarin | Mouse | Cerebral Ischemia-Reperfusion Injury | 25, 100, or 400 mg/kg (pre-treatment) | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice (General Guidance)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge for adult mice)
-
Syringes (appropriate volume for dosing)
-
-
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution, for example, by mixing 10% DMSO, 40% PEG300, and 50% sterile saline. Note: The optimal vehicle composition should be determined empirically.
-
This compound Dissolution:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to the this compound powder and vortex until fully dissolved.
-
Add the PEG300 to the DMSO-Swertianin mixture and vortex thoroughly.
-
Finally, add the sterile saline to reach the final desired concentration and volume. Vortex again to ensure a homogenous solution. Gentle warming or sonication may be used if precipitation occurs, but stability should be verified.
-
-
Administration:
-
Accurately weigh each mouse to calculate the individual dose volume.
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the calculated volume of the this compound solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Controls: Always include a vehicle control group that receives the same volume of the vehicle without this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound Suppresses M1 Macrophage Polarization and Inflammation in Metabolic Dysfunction-Associated Fatty Liver Disease via PPARG Activation [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In vivo and in vitro immunomodulatory potential of swertiamarin isolated from Enicostema axillare (Lam.) A. Raynal that acts as an anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of Swertianin in cell assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and troubleshooting potential off-target effects of Swertianin in cell-based assays. Given that this compound is known to modulate multiple signaling pathways, an effect that is "on-target" in one experimental context may be considered "off-target" in another. This guide is designed to help you navigate this complexity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary biological targets?
This compound is a naturally occurring xanthone compound isolated from plants of the Swertia genus.[1] It is recognized for a variety of biological activities, including antioxidant and anti-inflammatory effects.[1] this compound is known to interact with multiple signaling pathways, and its primary target may depend on the specific biological context being studied. Some of the key pathways it modulates include STING-NF-κB, PPARG, Nrf2/HO-1, MAPK, and PI3K/Akt.
Q2: What are the potential off-target effects of this compound in cell assays?
The multi-target nature of this compound means that while you may be studying its effect on one pathway, it could simultaneously be influencing others. For example, if you are investigating its anti-tumor effects through STING-NF-κB activation, its concurrent activation of PPARG could be considered an off-target effect that might influence cellular metabolism and inflammation.[2][3] Therefore, it is crucial to be aware of its broad activity spectrum.
Q3: How can I confirm that the observed cellular phenotype is due to this compound's effect on my target of interest?
To confirm on-target activity, a multi-pronged approach is recommended:
-
Use a secondary inhibitor: Treat cells with a structurally different inhibitor that targets the same protein or pathway. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Perform a rescue experiment: If possible, transfect cells with a mutant version of your target protein that is resistant to this compound. Reversal of the phenotype in these cells would strongly support an on-target mechanism.
-
CRISPR-Cas9 gene editing: Utilize CRISPR-Cas9 to knock out or inhibit the expression of the intended target gene.[3][4] The absence of a this compound-induced phenotype in these modified cells would provide strong evidence for on-target activity.
Q4: What is the importance of a dose-response curve in minimizing off-target effects?
A dose-response curve is essential for determining the optimal concentration of this compound for your experiment.[5][6][7][8] Off-target effects are more likely to occur at higher concentrations. By identifying the lowest concentration of this compound that produces the desired on-target effect (the EC50 or IC50), you can minimize the engagement of lower-affinity off-targets.
Troubleshooting Guide
This guide is designed to help you identify and address potential off-target effects during your experiments with this compound.
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Solution |
| Unexpected changes in cellular metabolism (e.g., lipid accumulation/reduction) | This compound is a known activator of PPARG, a key regulator of lipid metabolism.[2] | 1. Measure the expression of PPARG target genes.2. Use a PPARG antagonist in conjunction with this compound to see if the metabolic effects are reversed.3. Perform experiments in cell lines with low or no PPARG expression. |
| Anti-inflammatory effects observed when studying pro-inflammatory responses | This compound can inhibit NF-κB signaling, a central pathway in inflammation.[9] | 1. Perform an NF-κB activation assay (e.g., reporter assay or p65 nuclear translocation).2. Use a known NF-κB activator (e.g., TNF-α) to see if this compound can block its effects.3. Employ a specific IKK inhibitor as a positive control for NF-κB pathway inhibition. |
| High levels of cellular toxicity or apoptosis | Off-target effects on essential cellular pathways can lead to toxicity. | 1. Lower the concentration of this compound based on a carefully determined dose-response curve.2. Reduce the incubation time.3. Ensure the health and viability of your cell line before starting the experiment. |
| Results are not reproducible | Inconsistencies in cell culture conditions or reagent preparation can exacerbate off-target effects. | 1. Use cells within a consistent and limited passage number range.2. Standardize cell seeding density and treatment confluency.3. Prepare fresh dilutions of this compound for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[10] |
| Observed phenotype does not match the expected on-target effect | The phenotype may be a result of this compound acting on an alternative pathway. | 1. Validate target engagement using a Cellular Thermal Shift Assay (CETSA).[1][11]2. Use CRISPR-Cas9 to knock out the intended target and see if the phenotype is abolished.[3][4]3. Profile this compound against a panel of kinases or other relevant protein families to identify potential off-target binding partners. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its intended target within the cell. The principle is that a protein becomes more thermally stable when bound to a ligand.[1][11]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heat Challenge: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NF-κB Activation Assay (p65 Translocation)
This assay determines if this compound is inhibiting the NF-κB pathway by observing the translocation of the p65 subunit from the cytoplasm to the nucleus.[12][13][14]
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat with an NF-κB activator (e.g., TNF-α or LPS) with and without this compound at various concentrations.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with 1% BSA and incubate with a primary antibody against NF-κB p65. Follow with a fluorescently labeled secondary antibody.
-
Imaging: Stain the nuclei with DAPI and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence ratio of p65. A decrease in this ratio in this compound-treated cells indicates inhibition of NF-κB activation.
PPARG Activity Assay
This ELISA-based assay semi-quantitatively detects active PPARG in nuclear extracts.[15][16][17][18][19]
Methodology:
-
Nuclear Extraction: Prepare nuclear extracts from cells treated with this compound or a vehicle control.
-
Binding Assay: Add the nuclear extracts to a 96-well plate pre-coated with a dsDNA sequence containing the PPAR response element (PPRE). Active PPARG in the extract will bind to the PPRE.
-
Detection: Use a primary antibody specific to PPARG, followed by an HRP-conjugated secondary antibody.
-
Quantification: Add a colorimetric substrate and measure the absorbance at 450 nm. An increase in absorbance in this compound-treated cells suggests activation of PPARG.
M1 Macrophage Polarization Assay
This assay assesses the effect of this compound on the polarization of macrophages to the pro-inflammatory M1 phenotype.[20][21]
Methodology:
-
Macrophage Differentiation: Differentiate monocytes (e.g., from primary human blood cells) into M0 macrophages using M-CSF.
-
Polarization and Treatment: Induce M1 polarization using LPS and IFN-γ in the presence or absence of various concentrations of this compound.
-
Analysis of Secreted Cytokines: After incubation (e.g., 72 hours), harvest the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.
-
Analysis of Surface Markers: Analyze the expression of M1-specific cell surface markers like CD80 and CD86 using flow cytometry.[20][22] A decrease in cytokine secretion and surface marker expression would indicate that this compound inhibits M1 polarization.
Visualizations
Caption: this compound's multi-target signaling pathways.
Caption: Experimental workflow to validate on-target effects.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. synentec.com [synentec.com]
- 9. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Human Cell NF-kappa B (NF-kB) Activation Assay Kit (Part No. hNFKB-4) [fivephoton.com]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 15. raybiotech.com [raybiotech.com]
- 16. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. PPAR gamma Transcription Factor Assay Kit (ab133101) | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. criver.com [criver.com]
- 21. M1 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 22. biocompare.com [biocompare.com]
Method refinement for consistent Swertianin experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental results with Swertianin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a naturally occurring xanthone compound isolated from plants of the Swertia genus.[1] It is known for a variety of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[2] Research has shown that this compound can modulate several key signaling pathways involved in cellular processes.
Q2: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several signaling pathways, including:
-
STING-NF-κB Pathway: this compound can activate the STING-NF-κB signaling pathway, which is involved in the innate immune response and can promote macrophage M1 polarization, contributing to its anti-tumor activity.[2][3]
-
PPARG Pathway: It can activate Peroxisome Proliferator-Activated Receptor Gamma (PPARG), which plays a role in inhibiting M1 macrophage polarization and reducing inflammation.[4]
-
PI3K/Akt Pathway: Like other flavonoids, this compound's effects may be mediated through the PI3K/Akt pathway, which is crucial in cell proliferation, survival, and metabolism.
-
JAK/STAT Pathway: Some studies on related compounds from Swertia extracts suggest an interaction with the JAK/STAT pathway, which is involved in cytokine signaling and cell growth.
Q3: In what solvents is this compound soluble?
This compound, like many xanthone compounds, has low solubility in aqueous solutions. It is typically dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone for in vitro experiments.[5] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What is a typical working concentration for this compound in in-vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. A common starting point for in vitro studies is a concentration of 10 μM.[4] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Poor Solubility | Verify complete dissolution of this compound. | Ensure the this compound stock solution in DMSO is clear and free of precipitates. Briefly vortex or sonicate if necessary. When diluting into aqueous media, ensure rapid mixing to prevent precipitation. |
| Compound Instability | Check the stability of this compound in your experimental conditions. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of compounds in cell culture media can be affected by factors like pH, light, and temperature; minimize exposure to harsh conditions.[6][7][8] |
| Incorrect Dosage | Perform a dose-response curve. | Test a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal effective concentration for your cell line and assay. |
| Cell Line Resistance | Use a sensitive cell line. | Some cell lines may be inherently resistant to the effects of this compound. If possible, test the compound on a different, well-characterized cell line known to be responsive to similar compounds. |
| Sub-optimal Treatment Duration | Optimize the incubation time. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal duration of this compound treatment for observing the desired effect. |
Issue 2: High Variability in Cell Viability Assays (e.g., MTT, MTS)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| This compound Precipitation | Observe wells for precipitates after adding this compound. | If precipitation is observed, consider lowering the final concentration of this compound or increasing the final percentage of DMSO (while ensuring it remains non-toxic to the cells, typically <0.5%). |
| Uneven Cell Seeding | Check for uniform cell monolayer before treatment. | Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping and ensure even distribution of cells across the plate. |
| Interference with Assay Reagents | Run a control with this compound in cell-free media. | Some compounds can directly react with the tetrazolium salts used in viability assays. A cell-free control will help determine if this compound interferes with the assay chemistry. |
| Inconsistent Incubation Times | Standardize all incubation periods. | Adhere strictly to the same incubation times for cell treatment and for the addition of the viability assay reagent in all experiments. |
Issue 3: Inconsistent Results in Western Blotting
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Low Protein Expression | Optimize cell lysis and protein extraction. | Use a lysis buffer appropriate for your target protein's cellular location. Ensure complete cell lysis and accurate protein quantification before loading the gel. |
| Poor Antibody Quality | Validate primary and secondary antibodies. | Use antibodies that have been validated for the specific application (Western blotting) and species. Run positive and negative controls to confirm antibody specificity. |
| Variability in Loading | Use a reliable loading control. | Normalize your protein of interest to a stable housekeeping protein (e.g., β-actin, GAPDH) to account for any variations in protein loading between lanes. |
| Sub-optimal Transfer | Check transfer efficiency. | Stain the membrane with Ponceau S after transfer to visualize protein bands and ensure efficient and even transfer from the gel to the membrane. |
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the optimal duration. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., phospho-NF-κB, PPARG, phospho-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control.
Data Presentation
Table 1: Example of this compound IC₅₀ Values in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| HepG2 | Hepatocellular Carcinoma | Data not available in provided search results |
| A549 | Non-small Cell Lung Cancer | Data not available in provided search results |
| MCF-7 | Breast Cancer | Data not available in provided search results |
| RAW264.7 | Macrophage | Not Applicable (used for polarization studies) |
Note: Specific IC₅₀ values were not found in the provided search results. Researchers should determine these values empirically for their cell lines of interest.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for MTT-based cell viability assay.
References
- 1. This compound | C14H10O6 | CID 5281661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Promotes Anti-Tumor activity by facilitating Macrophage M1 polarization via STING signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | CAS:20882-75-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nucleusbiologics.com [nucleusbiologics.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Mechanisms of Swertianin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Swertianin against other established anti-inflammatory agents. The information presented herein is supported by experimental data from peer-reviewed studies, offering a clear validation of this compound's mechanisms of action.
Comparative Data on Anti-Inflammatory Activity
This compound exhibits a multi-targeted approach to suppressing inflammation. Its efficacy in reducing key inflammatory mediators and cytokines is comparable, and in some instances superior, to conventional non-steroidal anti-inflammatory drugs (NSAIDs) and other natural compounds.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Target Mediator | Model System | IC50 / Inhibition % | Reference |
|---|---|---|---|---|
| This compound | Nitric Oxide (NO) | PMA-induced THP-1 Macrophages | Significant decrease at 10 µM | [1] |
| Amaroswerin* | Nitric Oxide (NO) | LPS-stimulated RAW264.7 Cells | IC50: 5.42 µg/mL | [2] |
| This compound | Prostaglandin E2 (PGE2) | Adjuvant-induced Arthritis Model | Significant decrease at 2-10 mg/kg | [3] |
| Quercetin | Nitric Oxide (NO) | LPS/IFN-γ-stimulated BV-2 Microglia | Potent, concentration-dependent inhibition | [4][5] |
| Indomethacin | Edema Volume | Carrageenan-induced Paw Edema | Significant inhibition (standard drug) | [6] |
| Apigenin | Nitric Oxide (NO) | LPS-induced J774A.1 Macrophages | Significant inhibition at 5-50 µM | [5] |
Note: Amaroswerin is a compound isolated from Swertia mussotii, a plant genus related to sources of this compound.
Table 2: Reduction of Pro-inflammatory Cytokines
| Compound | Cytokine(s) Inhibited | Model System | Efficacy | Reference |
|---|---|---|---|---|
| This compound | TNF-α, IL-6 | PMA-induced THP-1 Macrophages | ~50% reduction in TNF-α, ~60% in IL-6 | [1] |
| This compound | TNF-α, IL-1β, IL-6 | Adjuvant-induced Arthritis Model | Significant, dose-dependent reduction | [3] |
| Swertianlarin | TNF-α, IL-1β, IL-6 | Common Bile Duct-Ligated Rats | Significant reduction in serum levels | [7] |
| Xanthones* | IL-6, TNF-α | LPS-stimulated RAW 264.7 Macrophages | Potent inhibition | [8] |
| Diclofenac Sodium | General Inflammation | Animal Models | Standard NSAID, effects were less than this compound (200 mg/kg) in one study | [9] |
Note: Xanthones (bellidifolin, swerchirin) are compounds isolated from Swertia chirayita.
Validated Mechanisms of Action: Signaling Pathway Modulation
This compound's anti-inflammatory effects are attributed to its ability to modulate several key signaling cascades simultaneously. This contrasts with many conventional drugs that often target a single enzyme or receptor.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. This compound has been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8][9][10] This blockade halts the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.
Attenuation of MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, ERK, and p38, is crucial for translating extracellular stimuli into cellular inflammatory responses. Experimental data shows that this compound and related compounds can remarkably attenuate the phosphorylation of these key kinases in a concentration-dependent manner.[8] This action further contributes to the reduced expression of inflammatory mediators.
Modulation of the JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for cytokine signaling. This compound has been demonstrated to inhibit the phosphorylation of JAK2 and STAT3, key components of a pro-inflammatory signaling axis.[3] By downregulating this pathway, this compound effectively dampens the cellular response to inflammatory cytokines like IL-6.
Activation of the PPARG Pathway
A unique aspect of this compound's mechanism is its ability to activate Peroxisome Proliferator-Activated Receptor-γ (PPARG), a nuclear receptor with potent anti-inflammatory functions.[1] By activating PPARG, this compound inhibits the M1 (pro-inflammatory) polarization of macrophages and reduces the expression of inflammatory markers like iNOS and TNF-α.[1] This action simultaneously promotes a shift towards an anti-inflammatory M2 macrophage phenotype.
Key Experimental Protocols
The following are standardized protocols used to validate the anti-inflammatory effects of this compound.
General Experimental Workflow
The in vitro assessment of anti-inflammatory compounds typically follows a logical progression from cell culture and stimulation to the measurement of specific inflammatory markers and pathway components.
Cell Culture and Induction of Inflammation
-
Cell Line: Human monocytic THP-1 cells or murine macrophage RAW 264.7 cells are commonly used.[1][8]
-
Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[1]
-
Differentiation (for THP-1): THP-1 monocytes are differentiated into macrophages by treatment with Phorbol-12-myristate-13-acetate (PMA) at a concentration of 50-100 ng/mL for 48 hours.[1]
-
Treatment: Adherent macrophages are washed and then pre-treated with various concentrations of this compound or a control vehicle for 1-2 hours.
-
Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium for a specified period (typically 18-24 hours).[8]
Nitric Oxide (NO) Quantification (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[2]
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[1][8]
-
Procedure (General):
-
Coat a 96-well plate with a capture antibody specific to the target cytokine overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, then wash and add an enzyme-conjugate (e.g., Streptavidin-HRP).
-
Incubate, then wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify the expression levels of total and phosphorylated proteins within key signaling pathways (e.g., p-p38, p-NF-κB p65).[8][10]
-
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Conclusion
The experimental evidence strongly validates that this compound functions as a potent, broad-spectrum anti-inflammatory agent. Its mechanism is distinguished by its ability to modulate multiple, interconnected signaling pathways—including NF-κB, MAPKs, and JAK/STAT—while also uniquely activating the master anti-inflammatory regulator, PPARG. This multi-pronged approach suggests a therapeutic potential that may surpass that of single-target agents, making this compound a compelling candidate for further development in the treatment of inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory activity of compounds isolated from Swertia mussotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Characterization and Anti-Inflammatory Activity of Phytoconstituents from Swertia alata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Swertianlarin, an Herbal Agent Derived from Swertia mussotii Franch, Attenuates Liver Injury, Inflammation, and Cholestasis in Common Bile Duct-Ligated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammation action of xanthones from Swertia chirayita by regulating COX-2/NF-κB/MAPKs/Akt signaling pathways in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Swertiamarin or heat-transformed products alleviated APAP-induced hepatotoxicity via modulation of apoptotic and Nrf-2/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Swertianin's Anti-Cancer Effects: A Comparative Guide
A comprehensive analysis of published data on the anti-neoplastic properties of Swertianin reveals a consistent pattern of induced apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways. However, the reproducibility of these effects is contingent on specific experimental conditions, including the cancer cell line, drug concentration, and duration of exposure.
This guide provides a comparative overview of the reported anti-cancer effects of this compound, a secoiridoid glycoside, by summarizing quantitative data from multiple studies. Detailed experimental protocols for key assays are provided to aid researchers in replicating and building upon these findings.
Cell Viability and Cytotoxicity
The cytotoxic effect of this compound has been evaluated across various cancer cell lines, with reported half-maximal inhibitory concentrations (IC50) indicating a degree of cell-type-specific sensitivity.
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| HepG2 | Hepatocellular Carcinoma | 87.96 ± 1.408 | [1][2] |
| Huh7 | Hepatocellular Carcinoma | 56.49 ± 0.759 | [1][2] |
Note: IC50 values can vary between studies due to differences in experimental protocols, such as cell density and passage number.
Induction of Apoptosis
This compound has been shown to induce programmed cell death in cancer cells. The following table summarizes the quantitative analysis of apoptosis, typically measured by Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
| Cell Line | This compound Concentration | Duration (hrs) | % Apoptotic Cells (Early + Late) | Citation |
| L-O2 | Varies | Not Specified | Dose-dependent decrease in apoptosis rate | [1] |
Further quantitative data from additional studies is required to build a more comprehensive comparison.
Cell Cycle Arrest
A common mechanism of anti-cancer agents is the disruption of the cell cycle. This compound has been reported to induce cell cycle arrest, primarily at the G0/G1 phase, thereby inhibiting cell proliferation.
| Cell Line | This compound Concentration | Duration (hrs) | % Cells in G0/G1 Phase | Citation |
| Miapaca-2 | Not Specified | Not Specified | Induces G0/G1 arrest | [3] |
More specific quantitative data is needed to facilitate direct comparisons across different studies.
Modulation of Signaling Pathways
The anti-cancer effects of this compound are attributed to its ability to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.
PI3K/Akt Pathway
This compound has been observed to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. This inhibition is often demonstrated by a decrease in the phosphorylation of Akt.
Quantitative data on the fold-change in p-Akt/Akt ratio upon this compound treatment is needed for a complete comparative analysis.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer, is another target of this compound.
Quantitative western blot data demonstrating the effect of this compound on the phosphorylation status of key MAPK proteins such as ERK, JNK, and p38 is required for a thorough comparison.
NF-κB Pathway
This compound has been shown to modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Studies indicate that this compound can reduce the activity of p-IκB and p-NF-κB.[1]
Quantitative analysis of the dose-dependent effects of this compound on NF-κB pathway components would strengthen the reproducibility of these findings.
STING Pathway
Recent evidence suggests that this compound can activate the STING (Stimulator of Interferon Genes) signaling pathway in macrophages, leading to M1 polarization and contributing to its anti-tumor activity.[4]
Further quantitative data on the expression levels of STING pathway proteins upon this compound treatment is necessary to validate these findings.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against the target proteins (e.g., Bax, Bcl-2, p-Akt, Akt, p-ERK, ERK, p-p65, p65, STING) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Analysis: Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression or phosphorylation levels.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of this compound's anti-cancer mechanisms.
References
- 1. Swertiamarin or heat-transformed products alleviated APAP-induced hepatotoxicity via modulation of apoptotic and Nrf-2/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Promotes Anti-Tumor activity by facilitating Macrophage M1 polarization via STING signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Swertianin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent analytical methods for the quantification of Swertianin: High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of experimental data in research, quality control, and drug development. This document summarizes key performance data, details experimental protocols, and visualizes the analytical workflow to aid in the selection of the most suitable method for your specific needs.
Data Presentation: A Comparative Analysis of Method Performance
The following table summarizes the key validation parameters for HPTLC, HPLC, and UPLC-MS methods for the quantification of this compound, based on published experimental data.
| Parameter | HPTLC Method | HPLC Method | UPLC-MS/MS Method |
| **Linearity (r²) ** | 0.9981 - 0.9990[1][2] | >0.998[3] | >0.997 |
| Linear Range | 200 - 1200 ng/band[2] | 4 - 80 µg/mL[3][4] | 2 - 8000 ng/mL |
| Accuracy (% Recovery) | 97.69 - 100.03%[2] | 95.80 - 101.76%[5] | Not explicitly stated |
| Precision (RSD%) | Intra-day: ≤1.42%, Inter-day: ≤1.83%[2] | Intra-day: 0.10 - 1.59%, Inter-day: 2.68 - 2.88%[3][5] | Not explicitly stated |
| Limit of Detection (LOD) | ~38 ng/band[2] | 4 µg/mL[5] | 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~115 ng/band[2] | 6 µg/mL[5] | Not explicitly stated |
| Detection Wavelength | 243 nm[1] or 246 nm[2] | 238 nm[3] | N/A (Mass Spectrometry) |
Experimental Protocols: Methodologies for Key Experiments
High-Performance Thin-Layer Chromatography (HPTLC)
A stability-indicating HPTLC method has been developed and validated for the quantification of this compound in bulk and pharmaceutical dosage forms.[1]
-
Stationary Phase: Aluminum-backed silica gel 60 F254 plates (20 x 10 cm).[2]
-
Mobile Phase: A mixture of ethyl acetate, methanol, and water in a ratio of 80:15:5 (v/v/v).[2] Another validated method uses ethyl acetate, ethanol, and chloroform in a 3:2.5:4.5 (v/v/v) ratio.[1]
-
Sample Application: Samples are applied as bands on the HPTLC plate.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Densitometric Analysis: Quantification is performed by scanning the plate at a wavelength of 243 nm or 246 nm.[1][2]
-
Validation: The method is validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[2]
High-Performance Liquid Chromatography (HPLC)
A simple, rapid, and precise reverse-phase HPLC-PDA method has been established for the identification and quantification of this compound.[3]
-
Column: A C18 column is typically used for separation.[3]
-
Mobile Phase: A common mobile phase consists of a mixture of methanol and water (1:1 v/v) in a gradient flow elution mode.[3]
-
Detection: A Photo Diode Array (PDA) detector is used, with the detection wavelength set at 238 nm for optimal quantification of this compound.[3]
-
Flow Rate: A typical flow rate is maintained for the separation.
-
Validation: The HPLC method is validated as per ICH guidelines, evaluating linearity, precision (intra-day and inter-day), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ).[3][5]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
A fast and sensitive UPLC-MS/MS method has been developed for the pharmacokinetic studies of this compound.
-
Chromatographic System: An ultra-high-performance liquid chromatography system is employed for separation.
-
Column: A C18 column is utilized for the separation of analytes.
-
Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification.
-
Ionization Mode: The analysis is performed in positive ion mode.
-
Selected Reaction Monitoring (SRM): The SRM transition for this compound is m/z 375→177.
-
Internal Standard: Gentiopicroside is used as an internal standard, with an SRM transition of m/z 357.1→195.
-
Validation: The method is validated for linearity and has a reported lower limit of detection (LLOD) of 0.5 ng/mL.
Mandatory Visualization: Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, a crucial step in ensuring data quality and reliability.
Caption: Workflow for analytical method validation.
References
- 1. New analytical method for the study of metabolism of swertiamarin in rats after oral administration by UPLC-TOF-MS following DNPH derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated method for analysis of Swerchirin in Swertia longifolia Boiss. by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
Swertianin vs. Mangiferin: A Comparative Analysis of Antioxidant Potential
In the realm of natural product research, the quest for potent antioxidants continues to be a focal point for the development of novel therapeutic agents. Among the myriad of phytochemicals, Swertianin and Mangiferin have emerged as promising candidates, exhibiting a range of biological activities, with their antioxidant capacity being of significant interest. This guide provides a comparative study of the antioxidant potential of this compound and Mangiferin, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms.
Quantitative Antioxidant Activity
A direct comparison of the antioxidant potential of this compound and Mangiferin is optimally achieved through standardized in vitro assays that measure their capacity to scavenge free radicals and reduce oxidizing agents. The most common of these assays are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
While extensive quantitative data is available for Mangiferin, direct experimental values for purified this compound are less prevalent in the current literature. Much of the available data for this compound's antioxidant activity comes from studies on extracts of Swertia species, where this compound is a significant component. It is important to note that the activity of these extracts is a result of the synergistic effects of all their constituents and not solely attributable to this compound.
The following table summarizes the available quantitative data for Mangiferin and representative data for Swertia extracts. The data for Mangiferin is presented as the half-maximal inhibitory concentration (IC50) for DPPH and ABTS assays, which represents the concentration of the compound required to scavenge 50% of the free radicals. For the FRAP assay, the results are typically expressed as equivalents of a standard antioxidant, such as FeSO4.
| Compound/Extract | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay |
| Mangiferin | 6.38 µg/mL[1] - 33.5 µM[2] | 0.06032 mg/mL[3] | 4266.95 µmol FeSO4·7H2O/g extract[4] |
| Swertia Extracts | Data not available for purified this compound. Extracts of Swertia species show significant radical scavenging activity. | Data not available for purified this compound. | Data not available for purified this compound. |
It is evident from the available data that Mangiferin possesses potent antioxidant activity. For instance, one study reported a DPPH IC50 value of 6.38 μg/ml for isolated mangiferin, which was comparable to the standard antioxidants ascorbic acid (IC50 of 5.24 μg/ml) and trolox (IC50 of 7.89 μg/ml)[1]. Another study reported an IC50 value of 17.6 µg/mL for mangiferin in a DPPH assay[5][6][7]. The antioxidant activity of mangiferin has been demonstrated to be dose-dependent[5][6].
Molecular Mechanisms: The Nrf2 Signaling Pathway
Both this compound (often studied as its precursor, Swertiamarin) and Mangiferin have been shown to exert their antioxidant effects, at least in part, through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][8][9] This pathway is a critical cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound and Mangiferin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[5][8][10]
Studies have shown that Swertiamarin activates the Nrf2/HO-1/NQO1 pathway to enhance the levels of antioxidant enzymes and reduce oxidative stress markers.[8] Similarly, Mangiferin has been demonstrated to activate Nrf2 signaling, promote its nuclear translocation, and upregulate the expression of Nrf2 target genes like NQO1.[1][8][10][11][12]
Experimental Protocols
To ensure the reproducibility and validity of antioxidant studies, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for the DPPH, ABTS, and FRAP assays.
DPPH Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagent Preparation:
-
Sample Preparation:
-
Dissolve the test compounds (this compound, Mangiferin) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent to prepare a series of concentrations.[11]
-
-
Assay Procedure:
-
Add a specific volume of the test sample or standard to a cuvette or a well of a microplate.
-
Add an equal volume of the DPPH working solution to initiate the reaction.[11]
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[11]
-
Measure the absorbance of the solution at a wavelength of 517 nm using a spectrophotometer.[11] A blank containing only the solvent and DPPH solution is also measured.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[11]
-
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagent Preparation:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.[13]
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
-
Sample Preparation:
-
Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
Data Analysis:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagent Preparation:
-
Sample and Standard Preparation:
-
Prepare different concentrations of the test samples.
-
Prepare a standard curve using a known concentration of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Data Analysis:
-
The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve of FeSO₄ and is expressed as µmol Fe(II) equivalents per gram or liter of the sample.
-
Experimental Workflow
The general workflow for assessing the antioxidant potential of compounds like this compound and Mangiferin involves a series of systematic steps from sample preparation to data interpretation.
Conclusion
Both this compound and Mangiferin demonstrate significant antioxidant potential, acting through mechanisms that include direct radical scavenging and the modulation of crucial cellular antioxidant pathways like Nrf2. While quantitative data for Mangiferin is well-established, further research is needed to quantify the specific antioxidant capacity of purified this compound using standardized assays. The detailed protocols provided herein offer a framework for such future comparative studies. Understanding the antioxidant profiles of these natural compounds is paramount for their potential development as therapeutic agents in managing oxidative stress-related diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. nepjol.info [nepjol.info]
- 4. mdpi.com [mdpi.com]
- 5. Swertiamarin or heat-transformed products alleviated APAP-induced hepatotoxicity via modulation of apoptotic and Nrf-2/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Mangiferin activates the Nrf2-ARE pathway and reduces etoposide-induced DNA damage in human umbilical cord mononuclear blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mangiferin alleviates hyperglycemia-induced endothelial impairment via Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mangiferin increases Nrf2 protein stability by inhibiting its ubiquitination and degradation in human HL60 myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. immunomart.com [immunomart.com]
A Comparative Analysis of Xanthones in Swertia Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, the genus Swertia represents a rich reservoir of bioactive xanthones with significant therapeutic potential. This guide provides a comparative analysis of xanthone content across various Swertia species, supported by experimental data and detailed methodologies to aid in the exploration and utilization of these valuable natural compounds.
Quantitative Comparison of Xanthone Content in Swertia Species
The concentration and composition of xanthones can vary significantly among different Swertia species, influencing their pharmacological profiles. The following table summarizes the quantitative data on major xanthones identified in select Swertia species, providing a basis for species selection and targeted isolation of compounds of interest.
| Swertia Species | Xanthone | Concentration (mg/kg of dry matter) | Reference |
| S. multicaulis | Total Xanthones | ~13,000 | [1][2] |
| 1,3-dihydroxy-5,8-dimethoxyxanthone | 3364 | [1][2] | |
| Bellidifolin | 2791 | [1][2] | |
| Decussatin | 2525 | [1][2] | |
| 1-hydroxy-3,5,8-trimethoxyxanthone | 1300 | [1][2] | |
| S. chirata | Mangiferin (in leaves) | 1.46% to 4.86% (of dry weight) | [3] |
| 1,8-dihydroxy-3,5-dimethoxyxanthone (XB) | - | [4] | |
| 1-hydroxy-3,5,8-trimethoxyxanthone (XC) | - | [4] | |
| 1,5,8-trihydroxy-3-methoxyxanthone (XD) | - | [4] | |
| 1-hydroxy-3,7,8-trimethoxyxanthone (XA) | - | [4] | |
| S. longifolia | Swerchirin | - | [5] |
| S. punicea | Multiple Xanthones Identified | - | [6] |
Note: The concentrations of xanthones can be influenced by various factors including the plant part used, geographical location, and harvesting time.
Experimental Protocols
A systematic approach to the extraction, isolation, and quantification of xanthones is crucial for accurate comparative analysis. The following sections detail the generalized methodologies derived from various studies.
Xanthone Extraction
Objective: To efficiently extract xanthones from the plant material.
Materials:
-
Dried and powdered Swertia plant material (leaves, stems, or whole plant)
-
Soxhlet apparatus
-
Rotary evaporator
-
Solvents: Hexane, Acetone, Methanol, Ethanol, Ethyl Acetate, Water
Procedure:
-
The dried and coarsely powdered plant material is subjected to extraction using a Soxhlet apparatus.
-
Initially, a non-polar solvent like hexane is used for defatting the plant material. This step is carried out for approximately 72 hours.
-
Following defatting, the plant material is extracted with a solvent of choice. An 80:20 mixture of acetone and water has been shown to be effective for extracting a broad range of xanthones.[7][8] Other commonly used solvents include methanol, ethanol, and ethyl acetate.[1][4]
-
The extraction is typically carried out for 48-72 hours.
-
After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can be further fractionated using different solvents of increasing polarity to separate compounds based on their chemical properties.
Xanthone Isolation and Purification
Objective: To isolate individual xanthones from the crude extract.
Materials:
-
Silica gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)
Procedure:
-
The crude extract is subjected to column chromatography over silica gel.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing xanthones.
-
Fractions with similar TLC profiles are pooled and further purified using size-exclusion chromatography on Sephadex LH-20, eluting with a suitable solvent like methanol.
-
Final purification of individual xanthones is often achieved using semi-preparative HPLC.[5]
High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To quantify the concentration of specific xanthones in an extract.
Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
HPLC grade solvents: Acetonitrile, Methanol, Water (with 0.1% formic acid or o-phosphoric acid)
-
Reference standards of the xanthones to be quantified
Procedure:
-
Preparation of Standard Solutions: Accurately weighed reference standards of the target xanthones are dissolved in a suitable solvent (e.g., methanol) to prepare stock solutions. A series of working standard solutions of known concentrations are prepared by diluting the stock solutions.
-
Preparation of Sample Solutions: A known weight of the plant extract is dissolved in a specific volume of solvent, filtered through a 0.45 µm membrane filter, and injected into the HPLC system.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of acetonitrile and water (often with a small percentage of formic acid or o-phosphoric acid to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and gradually increase over the run time.[1][3]
-
Flow Rate: Typically around 1.0 mL/min.[9]
-
Detection Wavelength: Xanthones are typically detected at a wavelength between 250 and 320 nm.[1][9]
-
Injection Volume: Usually 10-20 µL.
-
-
Quantification: The concentration of each xanthone in the sample is determined by comparing its peak area with the calibration curve generated from the peak areas of the standard solutions.
Signaling Pathways Modulated by Swertia Xanthones
Xanthones from Swertia and other plant sources have been shown to modulate various signaling pathways, contributing to their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress. Several natural xanthones have been identified as modulators of this pathway.[10][11]
Caption: Xanthone-mediated activation of the Nrf2/ARE signaling pathway.
p53/p21 Signaling Pathway
The p53 tumor suppressor protein plays a critical role in regulating the cell cycle and apoptosis. Xanthones have been shown to activate the p53/p21 signaling pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Activation of the p53/p21 signaling pathway by xanthones.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of xanthones in different Swertia species.
Caption: General workflow for xanthone analysis from Swertia species.
References
- 1. Xanthones Content in Swertia multicaulis D. Don from Nepal [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of harvest and extraction factors by full factorial design for the improved yield of C-glucosyl xanthone mangiferin from Swertia chirata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of xanthones from Swertia chirata in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated method for analysis of Swerchirin in Swertia longifolia Boiss. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of xanthones from Swertia punicea using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity-guided isolation of antioxidant xanthones from Swertia chirayita (Roxb.) H. Karsten (Gentianaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Swertianin vs. Synthetic PPARγ Agonists: A Comparative Guide for Researchers
An objective comparison of the naturally derived compound swertianin against synthetic peroxisome proliferator-activated receptor gamma (PPARγ) agonists, supported by experimental data, for researchers and drug development professionals.
This guide provides a detailed comparison of this compound, a natural xanthone, and various synthetic PPARγ agonists, focusing on their efficacy, mechanisms of action, and side effect profiles. The information is intended for researchers, scientists, and professionals involved in drug discovery and development in the fields of metabolic diseases and inflammation.
Overview of PPARγ Agonism
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[1] Activation of PPARγ by agonists leads to the transcription of target genes involved in these processes, making it a key therapeutic target for conditions such as type 2 diabetes and metabolic dysfunction-associated fatty liver disease (MASLD).[1] Synthetic agonists, particularly the thiazolidinedione (TZD) class, have been successfully used in the clinic, but their use is associated with a range of side effects.[2][3] This has spurred interest in identifying novel PPARγ modulators, such as the natural compound this compound, with potentially improved safety profiles.
Comparative Efficacy and Potency
A direct comparison of the potency of this compound and synthetic PPARγ agonists is challenged by the limited availability of standardized quantitative data for this compound. However, existing studies provide valuable insights into its relative binding affinity and functional activity.
Table 1: Quantitative Comparison of PPARγ Agonists
| Compound | Type | Binding Affinity (Binding Energy, kcal/mol) | Potency (EC50) |
| This compound | Natural Xanthone | -7.1 | Not Reported |
| Rosiglitazone | Synthetic (Thiazolidinedione) | -6.7 | 60 nM |
| Pioglitazone | Synthetic (Thiazolidinedione) | Not Reported | Not Reported |
| Telmisartan | Synthetic (ARB) | High Affinity (Partial Agonist) | Partial Agonist (25-30% of full agonists)[4] |
Note: Binding energy data for this compound and Rosiglitazone are from molecular docking studies.[5] A lower binding energy suggests a higher binding affinity.
Mechanism of Action and Signaling Pathways
Both this compound and synthetic agonists exert their effects through the activation of PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Side Effect Profiles
A significant differentiator between this compound and synthetic PPARγ agonists lies in their reported and potential side effects.
This compound: Studies on this compound and its related compound, swertiamarin, suggest a favorable safety profile. Acute and subchronic toxicity studies of swertiamarin in rats showed no significant adverse effects or mortality even at high doses.[6] However, comprehensive clinical safety data for this compound is currently lacking.
Synthetic PPARγ Agonists (Thiazolidinediones): The TZD class of drugs is associated with a number of well-documented side effects, including:
-
Fluid retention and edema: A common side effect that can lead to or exacerbate heart failure.[7]
-
Weight gain: Often due to a combination of fluid retention and increased adipogenesis.[7][8]
-
Bone loss and increased fracture risk: Particularly in women.[9]
-
Cardiovascular concerns: Rosiglitazone has been linked to an increased risk of myocardial infarction, leading to restricted use in some regions.[1]
Telmisartan: As a partial PPARγ agonist, telmisartan is reported to have a better side effect profile compared to full agonists like the thiazolidinediones, with a lower incidence of edema and weight gain.[3][4]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate PPARγ agonism.
PPARγ Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Cells are seeded in 96-well plates and co-transfected with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent.[9]
-
-
Compound Treatment:
-
After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of the test compound (this compound or synthetic agonist) or a vehicle control (e.g., DMSO).[9]
-
-
Incubation:
-
Cells are incubated for an additional 18-24 hours to allow for gene expression.[9]
-
-
Luciferase Assay:
-
The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.[9]
-
-
Data Analysis:
-
Luciferase activity is normalized to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Dose-response curves are generated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.
-
Adipocyte Differentiation Assay
This assay assesses the ability of a compound to promote the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.
Protocol:
-
Cell Culture:
-
3T3-L1 preadipocytes are cultured in DMEM with 10% FBS until they reach confluence.[2]
-
-
Differentiation Induction:
-
Two days post-confluence, the growth medium is replaced with a differentiation medium containing DMEM, 10% FBS, insulin, dexamethasone, and isobutylmethylxanthine (IBMX).[2]
-
The test compound (this compound or synthetic agonist) is added to the differentiation medium.
-
-
Maintenance:
-
After 2-3 days, the differentiation medium is replaced with a maintenance medium (DMEM with 10% FBS and insulin), which is refreshed every 2 days.
-
-
Assessment of Differentiation:
-
After 7-10 days of differentiation, the cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.
-
The fixed cells are stained with Oil Red O solution to visualize the accumulation of lipid droplets, a marker of mature adipocytes.
-
-
Quantification:
-
The stained lipid droplets can be visualized by microscopy.
-
For a quantitative analysis, the Oil Red O stain is extracted from the cells using isopropanol, and the absorbance is measured spectrophotometrically.
-
Conclusion
This compound emerges as a promising natural PPARγ agonist with a potentially superior safety profile compared to synthetic agonists like the thiazolidinediones. Its comparable binding affinity to rosiglitazone in silico suggests significant potential. However, the lack of a reported EC50 value from functional assays makes a direct potency comparison challenging. The primary advantage of this compound appears to be its favorable preliminary safety data, contrasting with the known adverse effects of TZDs. Further research, including robust clinical trials, is necessary to fully elucidate the therapeutic potential and safety of this compound as a PPARγ modulator for metabolic and inflammatory diseases. Synthetic partial agonists like telmisartan offer an alternative strategy, providing moderate PPARγ activation with a reduced side effect profile. The choice between these agents will depend on the specific therapeutic goals and the evolving landscape of clinical evidence.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (SWERTIAE) | 20882-75-1 [amp.chemicalbook.com]
- 4. This compound Promotes Anti-Tumor activity by facilitating Macrophage M1 polarization via STING signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor gamma (PPARγ) regulates lactase expression and activity in the gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C14H10O6 | CID 5281661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Swertianin and Swertiamarin in the Management of Diabetes Mellitus
A Note to Researchers: While the topic of interest is a comparative analysis of Swertianin and Swertiamarin for diabetes, a comprehensive review of current scientific literature reveals a significant disparity in the available research. Extensive studies have been conducted on the anti-diabetic properties of Swertiamarin and its related compound, Methylthis compound. However, there is a notable lack of experimental data specifically evaluating the efficacy of this compound in the context of diabetes. Therefore, to provide a valuable and data-supported comparison for researchers, this guide will focus on the comparative efficacy of Swertiamarin and Methylthis compound for diabetes, drawing on available preclinical data.
Executive Summary
This guide provides a detailed comparison of the anti-diabetic effects of Swertiamarin and Methylthis compound, two natural compounds that have demonstrated significant potential in preclinical studies. Both compounds have been shown to improve glycemic control and lipid profiles in animal models of diabetes. Their mechanisms of action converge on key signaling pathways that regulate glucose and lipid metabolism, primarily through the enhancement of insulin signaling. This document summarizes the quantitative data from key studies, outlines the experimental protocols used, and visualizes the underlying molecular pathways to aid researchers in drug discovery and development.
Quantitative Data Comparison
The following tables summarize the key findings from preclinical studies on Swertiamarin and Methylthis compound, providing a comparative overview of their effects on various diabetic markers.
Table 1: Effects on Fasting Blood Glucose and Insulin
| Compound | Animal Model | Dosage | Duration | Change in Fasting Blood Glucose (FBG) | Change in Fasting Serum Insulin (FINS) | Reference |
| Swertiamarin | STZ-induced diabetic rats | 15, 25, 50 mg/kg/day (oral) | 28 days | Significant decrease (p < 0.01) | Significant increase in plasma insulin (p < 0.01) | [1] |
| Swertiamarin | STZ-induced type 2 diabetic rats | 50 mg/kg/day (i.p.) | 6 weeks | Significant decrease (p < 0.05) | Increased insulin sensitivity index (p < 0.05) | [2] |
| Methylthis compound | STZ-induced type 2 diabetic mice | 100, 200 mg/kg/day (oral) | 4 weeks | Significant reduction | Lowered | [3][4] |
Table 2: Effects on Lipid Profile
| Compound | Animal Model | Dosage | Duration | Change in Total Cholesterol (TC) | Change in Triglycerides (TG) | Change in LDL | Change in HDL | Reference |
| Swertiamarin | STZ-induced diabetic rats | 15, 25, 50 mg/kg/day (oral) | 28 days | Significant decrease (p < 0.01) | Significant decrease (p < 0.01) | Significant decrease (p < 0.01) | Significant increase (p < 0.01) | [1] |
| Swertiamarin | STZ-induced type 2 diabetic rats | 50 mg/kg/day (i.p.) | 6 weeks | Significant reduction (p < 0.001) | Significant reduction (p < 0.001) | Significant reduction (p < 0.001) | - | [2] |
| Methylthis compound | STZ-induced type 2 diabetic mice | 100, 200 mg/kg/day (oral) | 4 weeks | Lowered | Lowered | Lowered | Increased | [3][4] |
Mechanism of Action
Both Swertiamarin and Methylthis compound exert their anti-diabetic effects by modulating key signaling pathways involved in glucose metabolism and insulin action.
Swertiamarin has been shown to enhance glucose uptake and metabolism by activating the PI3K/Akt signaling pathway , which in turn promotes the translocation of GLUT4 transporters to the cell membrane. It also improves insulin secretion and sensitivity by upregulating PPAR-γ and adiponectin expression.[5] Furthermore, some studies suggest that the anti-diabetic effect of swertiamarin may be attributed to its active metabolite, gentianine, which upregulates PPAR-γ gene expression.
Methylthis compound also appears to improve insulin resistance by enhancing the insulin signaling pathway . Studies have demonstrated that it increases the expression levels of the insulin receptor alpha subunit (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K).[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the anti-diabetic efficacy of Swertiamarin and Methylthis compound.
Streptozotocin (STZ)-Induced Diabetic Animal Model
A commonly used method to induce diabetes in rodents for preclinical studies.
-
Animals: Male Wistar rats or BABL/c mice are typically used.
-
Induction of Diabetes:
-
For Type 1 diabetes models, a single intraperitoneal (i.p.) injection of STZ (e.g., 50 mg/kg body weight) dissolved in citrate buffer is administered.
-
For Type 2 diabetes models, animals are often fed a high-fat diet for a period to induce insulin resistance, followed by a lower dose of STZ to induce hyperglycemia.[4]
-
-
Confirmation of Diabetes: Blood glucose levels are monitored, and animals with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic and selected for the study.
-
Treatment: The test compounds (Swertiamarin or Methylthis compound) are administered orally or via injection at specified doses for a defined period (e.g., 4-6 weeks). A control group receives the vehicle, and a positive control group may receive a standard anti-diabetic drug like glibenclamide.[1]
Biochemical Assays
-
Fasting Blood Glucose: Blood samples are collected from fasted animals at regular intervals, and glucose levels are measured using a glucometer.
-
Serum Insulin: Serum is separated from blood samples, and insulin levels are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Lipid Profile: Serum levels of total cholesterol, triglycerides, LDL, and HDL are determined using standard enzymatic colorimetric methods.
-
Western Blot Analysis: To assess the mechanism of action, protein expression levels of key signaling molecules (e.g., InsR-α, IRS-1, PI3K, Akt) in tissues like the liver, muscle, or adipose tissue are quantified by Western blotting.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. Immunohistochemistry, histopathology, and biomarker studies of swertiamarin, a secoiridoid glycoside, prevents and protects streptozotocin-induced β-cell damage in Wistar rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial effects of swertiamarin on dyslipidaemia in streptozotocin-induced type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-diabetic effect of methylthis compound and bellidifolin from Swertia punicea Hemsl. and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Investigating the Synergistic Potential of Swertianin with Other Phytocompounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions between phytocompounds presents a promising frontier in the development of novel therapeutics. By combining bioactive molecules, it may be possible to enhance efficacy, reduce required dosages, and overcome mechanisms of resistance. This guide provides a comparative analysis of the potential synergistic effects of Swertianin, a secoiridoid glycoside found in Swertia species, with other well-known phytocompounds. While direct experimental data on this compound's synergistic interactions remains nascent, this document synthesizes findings from related studies to propose a framework for investigation and to highlight the potential benefits of such combinations.
Hypothetical Synergistic Investigation: this compound and Quercetin
This guide will focus on a hypothetical investigation into the synergistic antioxidant and anticancer effects of this compound in combination with Quercetin, a ubiquitous flavonoid with well-documented biological activities. The rationale for this pairing is based on their distinct yet potentially complementary mechanisms of action.
Data Presentation: A Comparative Overview of Antioxidant Synergy
To illustrate the potential for synergistic antioxidant activity, we present data from a study on the interactions between various phenolic and flavonoid compounds. This serves as a model for what a similar investigation involving this compound might yield.
Table 1: Synergistic Antioxidant Effects of Selected Phytocompound Combinations
| Phytocompound Combination | Experimental Antioxidant Activity (FRAP Value) | Theoretical Additive Activity (Calculated) | Synergistic Effect (%) |
| Gallic Acid + Caffeic Acid | 1.87 | 0.79 | 137.8% |
| Quercetin + Gallic Acid | 1.54 | 1.03 | 49.5% |
| Quercetin + Caffeic Acid | 1.09 | 0.76 | 43.4% |
| Quercetin + Gallic Acid + Caffeic Acid | 1.96 | 1.23 | 59.4% |
| Quercetin + Gallic Acid + Rutin | 1.80 | 1.16 | 55.2% |
Data adapted from a study on the synergistic antioxidant effects of phenolic and flavonoid compounds, demonstrating the potential for combinations to exhibit greater than additive effects[1]. The Ferric Reducing Antioxidant Power (FRAP) assay was utilized to determine antioxidant capacity.
Experimental Protocols
Detailed methodologies are crucial for the rigorous investigation of synergistic effects. Below are protocols for key experiments that would be central to evaluating the combined efficacy of this compound and Quercetin.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and Quercetin, alone and in combination, on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., HCT116 colon cancer cells) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, Quercetin, and their combinations for 24, 48, and 72 hours.
-
Following treatment, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
The Combination Index (CI) can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound and Quercetin, alone and in combination.
-
Methodology:
-
Treat cells with the compounds as described for the cell viability assay.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining changes in key signaling proteins.
-
Methodology:
-
Treat cells with this compound and Quercetin, alone and in combination, for a specified time.
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, proteins of the PI3K/Akt or MAPK pathways).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Experimental Workflow for Synergy Assessment
References
Safety Operating Guide
Navigating the Safe Disposal of Swertianin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Swertianin, a xanthone isolated from Swertia species, is utilized in various research applications for its antioxidant and anti-inflammatory properties.[1][2][3] While specific disposal protocols for this compound are not extensively documented, this guide provides essential, step-by-step instructions for its safe management based on its chemical properties and general laboratory safety principles. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its properties and to use appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound.[4]
-
Respiratory Protection: In cases where dust formation is likely, consider using a full-face respirator.[4]
-
Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[5] Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]
Chemical and Physical Properties of this compound
Understanding the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Chemical Name | 1,2,8-trihydroxy-6-methoxy-9H-xanthen-9-one[5] |
| CAS Number | 20882-75-1[2] |
| Molecular Formula | C₁₄H₁₀O₆[2] |
| Molecular Weight | 274.22 g/mol [2] |
| Appearance | Powder[1][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[3] |
| Storage | Store in a dry, dark, and cool, well-ventilated place.[5][6] For short-term storage, 0-4°C is recommended, and -20°C for long-term storage.[6] |
| Hazard Classification | Not classified as hazardous according to available GHS information.[1][7] However, it should be handled with the care accorded to all laboratory chemicals. |
Step-by-Step Disposal Procedures
The proper disposal method for this compound waste depends on the nature of the waste: excess product, empty containers, or spill-related materials. Improper disposal of chemical waste can pose risks to human health and the environment.
1. Waste Identification and Segregation:
-
Unused or Excess this compound: Collect any unused or excess this compound powder in a clearly labeled, sealed, and appropriate waste container. Do not mix it with other waste streams unless compatible.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and collected as solid chemical waste.
-
Solutions: Liquid waste containing this compound should be collected in a designated, leak-proof container for liquid chemical waste.
2. Packaging and Labeling:
-
Containers: Use containers that are compatible with the chemical properties of this compound and its solvents. Ensure containers are in good condition and can be securely sealed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and a description of the contents (e.g., "Solid this compound waste," "Aqueous solution of this compound").
3. Storage of Waste:
-
Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from general laboratory traffic and incompatible materials.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Do not dispose of this compound waste by pouring it down the drain or discarding it as regular trash.
5. Management of Spills:
-
In the event of a spill, prevent further dispersion of the powder.
-
Carefully sweep or vacuum the spilled material into a designated waste container. Avoid creating dust.
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
Experimental Protocols
While specific experimental protocols are beyond the scope of this disposal guide, any procedure generating this compound waste should conclude with the segregation and collection of all contaminated materials as described above.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.
Caption: Decision workflow for the proper management and disposal of this compound waste streams.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C14H10O6 | CID 5281661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS:20882-75-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. medkoo.com [medkoo.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling Swertianin
Personal Protective Equipment (PPE)
Given that Swertianin is a powdered substance with potential biological activity and is classified under xanthones which can be toxic if swallowed and may cause skin and eye irritation, a comprehensive approach to personal protection is mandatory.[1] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting Powder | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- N95 or higher rated respirator | To prevent inhalation of fine particles and to protect eyes and skin from contact.[2][3] A ventilated balance enclosure or fume hood is also required. |
| Preparing Solutions | - Nitrile gloves- Laboratory coat- Chemical splash goggles | To protect against splashes of the solvent and the dissolved compound.[4][5] |
| Handling Solutions | - Nitrile gloves- Laboratory coat- Safety glasses | Standard protection for handling chemical solutions. |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles- N95 or higher rated respirator | To ensure maximum protection during cleanup of potentially hazardous powder or liquid spills. |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses | To protect from accidental contact with chemical waste. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.
2.1. Engineering Controls:
-
Always handle solid this compound powder in a certified chemical fume hood, a ventilated balance safety enclosure, or a glove box to prevent inhalation of airborne particles.[3]
-
Ensure a safety shower and eyewash station are readily accessible.[5]
2.2. General Handling Practices:
-
Designate a specific area for handling this compound and clearly label it.
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[2]
-
Remove contaminated PPE before exiting the laboratory.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the step-by-step procedure for safely preparing a stock solution from powdered this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Vials with caps
-
Micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE as specified in the table for "Weighing and Aliquoting Powder."
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Carefully weigh the desired amount of this compound powder into a tared vial.
-
Use a spatula to handle the powder. Avoid any actions that could generate dust.
-
Close the vial containing the weighed this compound immediately.
-
-
Solubilization:
-
Ensure the vial is tightly capped.
-
Add the appropriate volume of solvent to the vial using a micropipette.
-
Recap the vial securely.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution under the recommended conditions (e.g., -20°C or -80°C).
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste, including used vials, pipette tips, and gloves, in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container.
-
-
Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour any this compound-containing waste down the drain.[6]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
